4-Bromo-2-methylbutan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFVGQWGOARJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442360 | |
| Record name | 4-Bromo-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35979-69-2 | |
| Record name | 4-Bromo-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Bromo-2-methylbutan-2-ol" chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methylbutan-2-ol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No: 35979-69-2). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes tabulated data, detailed experimental protocols, and visualizations of its chemical structure and synthetic pathway to serve as a practical resource.
Chemical and Physical Properties
This compound is a brominated tertiary alcohol.[1][] It typically presents as a brown or yellow oil and is soluble in solvents like chloroform and ethyl acetate.[1] Its key properties are summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35979-69-2 | [1][3][4] |
| Molecular Formula | C₅H₁₁BrO | [][3][4] |
| Molecular Weight | 167.04 g/mol | [][4][5] |
| IUPAC Name | This compound | [][4] |
| Appearance | Brown or Yellow Oil | [1][3] |
| Boiling Point | 189.7 ± 23.0 °C (Predicted) | [1] |
| Density | 1.371 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.79 ± 0.29 (Predicted) | [1][3] |
| Solubility | Chloroform, Ethyl Acetate | [1] |
| Storage Temperature | 2-8°C or 4°C | [1] |
| SMILES | CC(C)(CCBr)O | [4] |
| InChIKey | RBFVGQWGOARJRU-UHFFFAOYSA-N | [] |
Chemical Structure
The molecular structure of this compound features a tertiary alcohol group at the C2 position and a bromine atom at the C4 position.
Caption: 2D Chemical Structure of this compound.
Synthesis and Experimental Protocols
This compound can be synthesized via a Grignard reaction. A common method involves the reaction of ethyl 3-bromopropionate with methylmagnesium bromide.[1][6]
General Synthesis Protocol
This protocol is based on the reaction of ethyl 3-bromopropionate with methylmagnesium bromide.[1]
Materials:
-
Ethyl 3-bromopropionate
-
Methylmagnesium bromide (e.g., 3M in diethyl ether or THF)[1][6]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolve ethyl 3-bromopropionate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide (2 equivalents) to the cooled solution while stirring.[1] Maintain the temperature between 20°C and 35°C.[6]
-
Continuously stir the reaction mixture at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[1]
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.[1][6]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using ethyl acetate and water.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][6]
-
Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate (e.g., 3:1) mixture as the eluent to yield pure this compound as a yellow oil.[1]
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
While detailed experimental spectra are not widely published, predicted data and characteristic features can be inferred.
-
NMR Spectroscopy: Predicted ¹H and ¹³C NMR data are available through chemical databases.[3] The ¹H NMR would be expected to show signals for the two methyl groups, the methylene groups adjacent to the bromine and the tertiary carbon, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: As a tertiary alcohol, the IR spectrum is expected to show a characteristic broad O-H stretching band around 3200–3600 cm⁻¹.[7] It would also exhibit C-H stretching from the alkyl groups near 2850–2960 cm⁻¹ and a C-O stretch around 1050–1150 cm⁻¹.[7] The C-Br stretch typically appears in the fingerprint region.
-
Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated.[8] Electron ionization (EI) mass spectrometry has also been reported.[6]
Reactivity and Applications
This compound serves as a valuable reagent and building block in organic synthesis. Its primary documented application is in the preparation of Vitamin D3 analogues, highlighting its importance in medicinal chemistry and drug development.[1][][3] The presence of both a hydroxyl group and a bromine atom allows for a range of chemical transformations.
Caption: Role of this compound in synthetic pathways.
Safety and Handling
This compound is classified as harmful and an irritant.[4]
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store in a well-ventilated place at 2-8°C.[1] Keep the container tightly closed.[9]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound | 35979-69-2 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 35979-69-2 | 4-Bromo-2-methyl-2-butanol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol
IUPAC Name: 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis with applications in drug discovery and proteomics. This document details its physicochemical properties, synthesis, spectroscopic data, and key chemical reactions, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Physicochemical Properties
This compound is a tertiary alcohol containing a bromine atom. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 35979-69-2 | [2] |
| Molecular Formula | C₅H₁₁BrO | [1][2] |
| Molecular Weight | 167.04 g/mol | [1] |
| Appearance | Brown Oil | [3] |
| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg | [4] |
| Purity | ≥95% | [2] |
| Storage Temperature | 4°C | [4] |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound provides valuable information for its identification.
| m/z | Interpretation |
| [M+H]⁺ | 167.00661 |
| [M+Na]⁺ | 188.98855 |
| [M-H]⁻ | 164.99205 |
| [M+NH₄]⁺ | 184.03315 |
Data obtained from predicted mass spectrometry analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are available for this compound.[3]
Predicted ¹H NMR:
-
A singlet for the hydroxyl proton (-OH).
-
A triplet for the two protons on the carbon adjacent to the bromine atom (-CH₂Br).
-
A triplet for the two protons on the carbon adjacent to the tertiary carbon (-CH₂-).
-
A singlet for the six protons of the two methyl groups (-C(CH₃)₂).
Predicted ¹³C NMR:
-
A signal for the carbon atom bonded to the bromine atom.
-
A signal for the carbon atom of the methylene group adjacent to the tertiary carbon.
-
A signal for the quaternary carbon atom bonded to the hydroxyl group.
-
A signal for the carbon atoms of the two equivalent methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-Br functional groups. While a specific experimental spectrum is not available, the vapor phase IR spectrum of the related compound 4-bromo-2-methylbutanal has been reported.[6]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Grignard reaction between a 3-bromopropionate ester and methylmagnesium bromide.
Experimental Protocol: Grignard Reaction
Materials:
-
Ethyl 3-bromopropionate
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Saturated ammonium chloride solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of ethyl 3-bromopropionate (10 g) in anhydrous diethyl ether (100 ml) at room temperature under an argon atmosphere, add methylmagnesium bromide (3 M in diethyl ether, 46 ml).
-
Maintain the reaction mixture temperature between 20°C and 35°C during the addition.
-
After stirring for 2 hours, pour the reaction mixture into a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Chemical Reactions and Applications
This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly in the field of drug discovery.
Synthesis of Vitamin D₃ Analogues
This compound is a key building block for the side-chain of various synthetic vitamin D₃ analogues.[3] These analogues are investigated for their potential therapeutic applications, including cancer treatment and immune system modulation. The synthesis often involves the conversion of this compound into a phosphonium ylide, which then undergoes a Wittig reaction with a suitable ketone fragment of the vitamin D core structure.
Role in Proteomics
In the field of proteomics, alkylating agents are crucial for the modification of cysteine residues in proteins. This modification prevents the formation of disulfide bonds and allows for accurate protein identification and quantification by mass spectrometry.[7] While not as commonly used as iodoacetamide, bromo-compounds like this compound can function as alkylating agents, reacting with the thiol group of cysteine residues.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex molecules, particularly vitamin D₃ analogues, highlights its importance in drug discovery and development. Furthermore, its potential application as an alkylating agent in proteomics underscores its relevance in biochemical research. This guide provides a foundational understanding of its properties, synthesis, and applications for scientists and researchers in related fields.
References
- 1. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 35979-69-2 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 6. 4-Bromo-2-methylbutanal | C5H9BrO | CID 14342963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol (CAS: 35979-69-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylbutan-2-ol is a functionalized alkyl halide that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations, making it a versatile reagent in the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development.
Physicochemical Properties
This compound is a tertiary alcohol with the chemical formula C₅H₁₁BrO.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 35979-69-2 | [1][2][3][4] |
| Molecular Formula | C₅H₁₁BrO | [1][2][3] |
| Molecular Weight | 167.04 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-2-methyl-2-butanol, 4-Bromo-2-hydroxy-2-methylbutane | [1][3] |
| Appearance | Brown Oil | [2] |
| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg (Predicted) | |
| pKa | 14.79 ± 0.29 (Predicted) | [2] |
| XLogP3-AA | 1.3 | [2] |
Synthesis
A common and effective method for the synthesis of this compound involves the Grignard reaction between a suitable ester and an excess of a methylmagnesium halide.
Experimental Protocol: Synthesis from Ethyl 3-bromopropionate
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
This protocol is adapted from established Grignard reaction methodologies with esters.
-
Materials:
-
Ethyl 3-bromopropionate
-
Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Step-by-Step Method:
-
To a solution of ethyl 3-bromopropionate in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (2.0-2.2 equivalents) dropwise at a rate that maintains the reaction temperature between 20-35 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride with stirring to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | t | 2H | -CH₂-Br |
| ~2.1 | t | 2H | -C(OH)-CH₂- |
| ~1.3 | s | 6H | -C(OH)(CH₃)₂ |
| ~1.8 (broad) | s | 1H | -OH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~70 | -C(OH)(CH₃)₂ |
| ~48 | -C(OH)-CH₂- |
| ~30 | -CH₂-Br |
| ~29 | -C(OH)(CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch |
| ~2970 | C-H stretch (aliphatic) |
| ~1150 | C-O stretch |
| ~650 | C-Br stretch |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show characteristic isotopic patterns for bromine-containing fragments. The molecular ion peak [M]⁺ at m/z 166 and [M+2]⁺ at m/z 168 would be expected, although it may be weak. Fragmentation would likely involve the loss of a methyl group, water, or the bromine atom.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various biologically active molecules, most notably as a building block for the side chains of vitamin D analogues.
Role in Vitamin D Analogue Synthesis
Vitamin D and its analogues are crucial in regulating calcium homeostasis and have shown promise in the treatment of osteoporosis, psoriasis, and certain cancers. The synthesis of novel vitamin D analogues often involves the modification of the side chain to enhance therapeutic efficacy and reduce hypercalcemic side effects. This compound can be utilized to introduce a modified side chain onto the C/D ring system of the vitamin D core structure.
Illustrative Synthetic Workflow:
Caption: Generalized workflow for Vitamin D analogue synthesis.
This generalized scheme illustrates how the bromine atom of this compound can be displaced by a nucleophilic precursor of the vitamin D C/D ring system, or alternatively, the hydroxyl group can be used in other coupling strategies. This allows for the introduction of the 2-hydroxy-2-methylpropyl moiety, which can be a key structural feature in novel vitamin D analogues.
Potential as a Versatile Building Block
The dual functionality of this compound opens up possibilities for its use in the synthesis of a wide range of other bioactive molecules.[5] The hydroxyl group can be protected, allowing for reactions at the bromine-bearing carbon, or it can be used as a nucleophile or a precursor to other functional groups. This versatility makes it a valuable tool for medicinal chemists in the exploration of new chemical space for drug discovery.[5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with demonstrated utility in the development of vitamin D analogues. Its straightforward synthesis and dual functionality make it an attractive intermediate for the preparation of a variety of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the fields of chemistry and drug discovery. Further exploration of its reactivity and applications is likely to uncover new opportunities for its use in the development of novel therapeutics.
References
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-methylbutan-2-ol
This technical guide provides a comprehensive analysis of the molecular structure, properties, and proposed synthesis of 4-Bromo-2-methylbutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. While experimental data for this specific molecule is limited in publicly accessible literature, this guide combines available data, predicted properties, and established chemical principles to offer a thorough overview.
Molecular Structure and Physicochemical Properties
This compound is a tertiary alcohol containing a bromine atom. Its molecular structure consists of a four-carbon butane chain with a bromine atom attached to the fourth carbon, and a methyl and a hydroxyl group attached to the second carbon.
The physicochemical properties of this compound are summarized in the table below. The majority of these values are computationally predicted.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 35979-69-2 | PubChem[1] |
| Molecular Formula | C5H11BrO | PubChem[1] |
| Molecular Weight | 167.04 g/mol | PubChem[1] |
| Appearance | Brown Oil (Predicted) | Guidechem[2] |
| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg (Predicted) | Sigma-Aldrich |
| Density | 1.371 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 14.79 ± 0.29 (Predicted) | Guidechem[2] |
| XLogP3 | 1.3 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[2] |
| Rotatable Bond Count | 2 | Guidechem[2] |
| Hydrogen Bond Donor Count | 1 | ChemScene[3] |
| Hydrogen Bond Acceptor Count | 1 | ChemScene[3] |
| Storage Temperature | 2-8°C | ChemicalBook |
Spectroscopic Data (Predicted and Inferred)
Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectroscopic data based on established principles and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show four distinct signals.
| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.3 | Singlet | 6H | 2 x -CH₃ | The two methyl groups on the tertiary carbon are equivalent and do not couple with other protons. |
| ~ 2.2 | Triplet | 2H | -CH₂-C(OH)- | The methylene group adjacent to the tertiary alcohol is deshielded by the hydroxyl group and is split by the adjacent methylene group. |
| ~ 3.5 | Triplet | 2H | -CH₂-Br | The methylene group attached to the bromine atom is significantly deshielded and is split by the adjacent methylene group. |
| Variable (~1.5-3.0) | Singlet (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It typically appears as a broad singlet. |
¹³C NMR (Predicted): The carbon NMR spectrum is expected to show four signals corresponding to the four distinct carbon environments.
| Chemical Shift (ppm, predicted) | Carbon Assignment | Rationale |
| ~ 28-32 | 2 x -CH₃ | The two equivalent methyl carbons attached to the tertiary carbon. |
| ~ 35-40 | -CH₂-Br | The carbon atom bonded to the electronegative bromine atom. |
| ~ 48-52 | -CH₂-C(OH)- | The methylene carbon adjacent to the tertiary alcohol. |
| ~ 70-75 | -C(OH)- | The quaternary carbon atom bonded to the hydroxyl group. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹, predicted) | Functional Group | Vibration |
| 3600-3200 (broad) | O-H | Stretching (alcohol) |
| 2970-2850 | C-H | Stretching (alkane) |
| 1470-1450 | C-H | Bending |
| 1380-1370 | C-H | Bending (gem-dimethyl) |
| 1200-1100 | C-O | Stretching (tertiary alcohol) |
| 650-550 | C-Br | Stretching |
Mass Spectrometry
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of tertiary bromoalcohols.[4] The molecular ion peak (M+) at m/z 166/168 (due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio) may be weak or absent.[4]
Key expected fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 151/153.
-
Loss of a bromoethyl radical (-CH₂CH₂Br): Leading to a stable oxonium ion at m/z 59.
-
Loss of water (-H₂O): A common fragmentation for alcohols, leading to a peak at m/z 148/150.[5]
-
Loss of HBr: Resulting in a fragment at m/z 85.
| m/z (predicted) | Proposed Fragment |
| 151/153 | [M - CH₃]⁺ |
| 148/150 | [M - H₂O]⁺ |
| 85 | [M - HBr]⁺ |
| 59 | [(CH₃)₂COH]⁺ |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and purification of this compound based on established chemical reactions.
Synthesis via Grignard Reaction
A plausible and efficient method for the synthesis of this compound is the Grignard reaction between methylmagnesium bromide and ethyl 3-bromopropionate.[6] This reaction involves the nucleophilic addition of the Grignard reagent to the ester carbonyl group.
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux until all the magnesium has reacted to form methylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of ethyl 3-bromopropionate in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
The crude this compound can be purified by column chromatography.[7]
Methodology:
-
Column Packing: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate. The polarity of the eluent is chosen based on the separation of the desired product from impurities, as monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Conclusion
This technical guide provides a detailed overview of the molecular structure, predicted physicochemical and spectroscopic properties, and a plausible synthetic route for this compound. While a lack of direct experimental data necessitates reliance on predictions and analogies, the information presented herein is grounded in established chemical principles and provides a valuable resource for researchers and scientists. Further experimental investigation is warranted to confirm the predicted data and optimize the proposed synthetic and purification protocols.
References
- 1. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. web.uvic.ca [web.uvic.ca]
Synthesis of 4-Bromo-2-methylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methylbutan-2-ol, a valuable intermediate in organic synthesis, notably in the preparation of Vitamin D3 analogues.[1][2] The primary synthetic route detailed herein is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.
| Property | Value |
| CAS Number | 35979-69-2 |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.05 g/mol |
| Appearance | Yellow to brown oil or liquid |
| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C |
Synthesis Pathway
The synthesis of this compound is achieved through a Grignard reaction. The process involves two primary stages:
-
Formation of the Grignard Reagent: 1,3-Dibromopropane is reacted with magnesium metal in an anhydrous ether solvent to form 3-bromopropylmagnesium bromide.
-
Reaction with a Ketone: The in-situ generated Grignard reagent undergoes a nucleophilic addition to the carbonyl carbon of acetone to form an alkoxide intermediate.
-
Workup: The intermediate is subsequently hydrolyzed in a weakly acidic medium to yield the final product, this compound.
A potential side reaction in the formation of the Grignard reagent from 1,3-dibromopropane is the intramolecular Wurtz-type coupling, which leads to the formation of cyclopropane. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired Grignard reagent.
Caption: Synthesis of this compound via a Grignard reaction.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Materials:
-
1,3-Dibromopropane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
Part 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1,3-dibromopropane solution to the flask to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 1,3-dibromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Acetone and Workup
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Part 3: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent.[1]
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a yellow oil. A reported yield for this synthesis is 75.1%.[1]
Caption: Step-by-step experimental workflow for the synthesis and purification.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 75.1% | [1] |
| Purification | Column Chromatography (Petroleum ether/Ethyl acetate 3:1) | [1] |
Spectroscopic Data
Predicted ¹H NMR (CDCl₃):
-
δ ~1.2-1.3 ppm (s, 6H): Two equivalent methyl groups attached to the tertiary carbon bearing the hydroxyl group.
-
δ ~2.0-2.2 ppm (t, 2H): Methylene group adjacent to the tertiary carbon.
-
δ ~3.4-3.6 ppm (t, 2H): Methylene group attached to the bromine atom.
-
A broad singlet for the hydroxyl proton (OH) , the chemical shift of which will depend on the concentration and temperature.
Predicted ¹³C NMR (CDCl₃):
-
δ ~28-30 ppm: Two equivalent methyl carbons.
-
δ ~35-40 ppm: Carbon of the CH₂ group attached to the bromine.
-
δ ~45-50 ppm: Carbon of the CH₂ group adjacent to the tertiary carbon.
-
δ ~70-75 ppm: Tertiary carbon attached to the hydroxyl group.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described.
References
Spectroscopic Characterization of 4-Bromo-2-methylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-methylbutan-2-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed, standardized experimental protocols for acquiring such data are also provided, along with a generalized workflow for the synthesis and characterization of novel organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and typical spectroscopic behavior of tertiary alcohols and haloalkanes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.3 | Singlet | 6H | -C(CH₃)₂ |
| ~ 2.2 | Triplet | 2H | -CH₂-C(OH)(CH₃)₂ |
| ~ 3.5 | Triplet | 2H | -CH₂-Br |
| Variable | Singlet (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 25-30 | -C(CH₃)₂ |
| ~ 35-40 | -CH₂-Br |
| ~ 50-55 | -CH₂-C(OH)(CH₃)₂ |
| ~ 70-75 | -C(OH)(CH₃)₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch |
| 2970-2850 | Medium-Strong | C-H stretch (alkane) |
| ~ 1465 | Medium | C-H bend (CH₂) |
| ~ 1375 | Medium | C-H bend (CH₃) |
| 1260-1000 | Strong | C-O stretch |
| 650-550 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| [M]+•, [M+2]+• (approx. 1:1 ratio) | Molecular ion (containing ⁷⁹Br and ⁸¹Br) |
| M-15 | Loss of a methyl radical (CH₃•) |
| M-18 | Loss of water (H₂O) |
| M-Br | Loss of a bromine radical (Br•) |
| 59 | [C(OH)(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the crystal.
-
Acquire the spectrum.
-
-
Sample Preparation (Thin Film):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or clean ATR crystal). Identify and label the significant absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Sample Introduction: Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source (typically using electron ionization, EI), the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak is identified (noting the characteristic isotopic pattern for bromine), and the major fragment peaks are analyzed to deduce structural information.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of a new chemical entity and the logical relationship between the spectroscopic techniques in structure elucidation.
Caption: General workflow from synthesis to structural characterization.
"4-Bromo-2-methylbutan-2-ol" physical properties (boiling point, melting point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2-methylbutan-2-ol (CAS No. 35979-69-2), a brominated tertiary alcohol.[1][] This compound serves as a reagent in the synthesis of various organic molecules, including analogues of vitamin D3.[1][] Understanding its physical characteristics is crucial for its application in chemical synthesis, process development, and quality control.
Core Physical Properties
The physical state of this compound is described as a solid-liquid mixture or an oil.[1][3][4] The available quantitative data for its key physical properties are summarized below. It is important to note that the currently available data for boiling point and density are predicted values.
| Physical Property | Value | Notes |
| Boiling Point | 189.7 ± 23.0 °C | at 760 mmHg (Predicted)[3][5] |
| Melting Point | Not Available | The substance is noted to be a solid-liquid mixture[3] |
| Density | 1.371 ± 0.06 g/cm³ | (Predicted)[1][5] |
| Molecular Formula | C₅H₁₁BrO | [3][5][6][7] |
| Molecular Weight | 167.04 g/mol | [6][7] |
Experimental Protocols for Physical Property Determination
The following sections detail standard methodologies for the experimental determination of the boiling point, melting point, and density of organic compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] A common and effective method for determining the boiling point of small quantities of a liquid is the Thiele tube or capillary method.[9][10]
Apparatus:
-
Thiele tube or a beaker for an oil bath
-
High-boiling point oil (e.g., paraffin oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube, sealed at one end
-
Bunsen burner or hot plate
-
Stand and clamp
Procedure:
-
A small volume (a few milliliters) of the liquid sample is placed into the small test tube.[8][11]
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]
-
The entire assembly is clamped and immersed in an oil bath within a Thiele tube.[9][10]
-
The oil bath is heated gently and steadily.[9] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.
-
Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.[8][9] This indicates that the liquid's vapor has displaced all the air and is now exiting.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][10] This is the point where the external pressure equals the vapor pressure of the substance.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions into a liquid.[12] For pure crystalline compounds, this occurs over a narrow range.[13] Since this compound can exist as a solid-liquid mixture, determining a sharp melting point may be challenging. However, the following protocol is standard for crystalline solids.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital meter) or a Thiele tube setup[14]
-
Capillary tubes, open at one end[15]
-
Thermometer
-
Sample of the solid compound, finely powdered[15]
Procedure:
-
A small amount of the finely powdered solid is introduced into the open end of a capillary tube and compacted at the sealed bottom.[12][15]
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.
-
The sample is heated rapidly to a temperature just below the expected melting point, then the heating rate is reduced to approximately 1-2°C per minute.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[15] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]
Density Determination
Density is an intrinsic property defined as the mass per unit volume of a substance.[16][17] For a liquid like this compound, this can be determined by accurately measuring the mass of a known volume.
Apparatus:
-
Analytical balance (to ± 0.0001 g)[18]
-
Volumetric glassware (e.g., pycnometer, volumetric flask, or graduated cylinder)[18]
-
Thermometer to record the temperature at which the measurement is made.
Procedure:
-
The mass of a clean, dry volumetric flask (or pycnometer) is accurately measured using an analytical balance.[18]
-
The flask is filled to the calibration mark with the liquid sample. Care is taken to avoid air bubbles.
-
The mass of the flask containing the liquid is then measured.[18]
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by its known volume.[17] It is crucial to record the temperature, as density is temperature-dependent.
An alternative method for irregularly shaped solids is the water displacement technique, where the volume of the object is determined by the volume of water it displaces when submerged.[16][17]
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for characterizing the physical properties of a chemical sample.
Caption: Workflow for determining the physical properties of a chemical compound.
References
- 1. This compound | 35979-69-2 [chemicalbook.com]
- 3. This compound | 35979-69-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. athabascau.ca [athabascau.ca]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. sites.allegheny.edu [sites.allegheny.edu]
- 17. chm.uri.edu [chm.uri.edu]
- 18. chem.tamu.edu [chem.tamu.edu]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-methylbutan-2-ol. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the predicted solubility based on its molecular structure, provides its known physical and chemical properties, and details a general experimental protocol for its solubility determination.
Predicted Solubility Profile
This compound is a tertiary alcohol containing a bromine atom. Its solubility is dictated by the interplay between the polar hydroxyl (-OH) group and the relatively nonpolar five-carbon alkyl bromide structure.
-
In Polar Aprotic Solvents (e.g., Acetone, THF): In these solvents, the primary intermolecular forces will be dipole-dipole interactions. Given the polarity of both the hydroxyl group and the carbon-bromine bond, moderate to good solubility is anticipated in polar aprotic solvents.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The five-carbon alkyl chain and the bromine atom contribute to the nonpolar character of the molecule, suggesting that it will be soluble in nonpolar organic solvents.
Physicochemical Properties
A summary of the available physical and chemical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrO | [3] |
| Molecular Weight | 167.04 g/mol | [3][4] |
| Appearance | Brown Oil / Solid-Liquid Mixture | [5] |
| Boiling Point | 189.7 ± 23.0 °C (Predicted) | [6] |
| Density | 1.371 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 14.79 ± 0.29 (Predicted) | [5] |
| LogP | 1.5423 | [3] |
Experimental Protocol for Solubility Determination
The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound in various solvents.
Materials and Equipment:
-
This compound
-
Selection of solvents:
-
Deionized Water
-
Ethanol
-
Acetone
-
Hexane
-
5% (w/v) aqueous Sodium Hydroxide (NaOH)
-
5% (v/v) aqueous Hydrochloric Acid (HCl)
-
-
Small test tubes and a test tube rack
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
pH indicator strips
-
Analytical balance
Qualitative Solubility Testing Procedure:
-
Sample Preparation: Add approximately 0.1 g of this compound to a clean, dry test tube.
-
Solvent Addition: Add 3 mL of the first test solvent to the test tube in 1 mL increments.
-
Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture to determine if the compound has completely dissolved. A clear, homogeneous solution indicates solubility. The presence of undissolved droplets or a separate layer indicates insolubility.
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using a pH indicator strip to check for any acidic or basic properties.[7]
-
Repeat: Repeat steps 1-4 for each of the selected solvents.
Workflow for Solubility Classification:
The following diagram illustrates the logical workflow for classifying the solubility of an organic compound like this compound.
Caption: Workflow for the systematic determination of a compound's solubility class.
Conclusion
References
"4-Bromo-2-methylbutan-2-ol" safety data sheet (SDS) and handling precautions
A Comprehensive Overview of Safety, Handling, and Disposal for Research and Drug Development Professionals
This technical guide provides a detailed overview of the safety protocols, handling procedures, and disposal methods for 4-Bromo-2-methylbutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound.
Chemical Identification and Properties
This compound is a tertiary alcohol containing bromine. Its unique structure makes it a potential intermediate in various organic syntheses. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 35979-69-2 | [1][2] |
| Molecular Formula | C5H11BrO | [1][3] |
| Molecular Weight | 167.04 g/mol | [1] |
| Appearance | Light yellow-brown liquid or solid-liquid mixture | [2][4] |
| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg | [2] |
| Storage Temperature | 4°C | [2] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Pictogram:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.
First Aid Measures
In case of accidental exposure, immediate action is crucial.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Handling and Storage Protocols
Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is 4°C.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocols
A patent describes a process for the halogenation of tertiary alcohols which can serve as a basis for a potential synthesis:
-
Reaction: A tertiary alcohol is reacted with bromine in an aqueous solution.
-
Neutralizing Agent: A neutralizing agent, such as calcium carbonate, is used to suppress the replacement of the hydroxyl group by bromine.
-
Purification: The resulting bromo tertiary alcohol can be purified by distillation under a good vacuum.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.
-
Waste Classification: This material should be treated as hazardous waste.
-
Containerization: Collect waste in a designated and properly labeled container for halogenated organic waste. Do not mix with other waste streams.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Detailed toxicological studies specifically for this compound are not widely available. The provided GHS hazard statements are based on the structural alerts and properties of similar brominated organic compounds and tertiary alcohols. It is prudent to handle this chemical with the assumption that it may have significant toxicological effects, as indicated by its hazard classification.
Reactivity Profile
As a tertiary bromoalkane, this compound is expected to undergo nucleophilic substitution reactions, likely through an SN1 mechanism due to the stability of the tertiary carbocation intermediate. It may also participate in elimination reactions in the presence of a strong, non-nucleophilic base. The presence of the hydroxyl group may also influence its reactivity, potentially leading to intramolecular reactions under certain conditions.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any work with this chemical. Always adhere to established laboratory safety protocols and institutional guidelines.
References
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-methylbutan-2-ol. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines known properties, potential degradation pathways, and detailed protocols for stability assessment.
Compound Profile
This compound is a tertiary bromoalkanol used as a reagent in various chemical syntheses. Understanding its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 35979-69-2 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₁BrO | --INVALID-LINK-- |
| Molecular Weight | 167.04 g/mol | --INVALID-LINK-- |
| Appearance | Solid-Liquid Mixture, Light yellow-brown liquid | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors.
| Storage Condition | Recommendation | Source |
| Temperature | 4°C or 0-8°C | --INVALID-LINK--, --INVALID-LINK-- |
| Atmosphere | Store in a cool, dry place. Keep container tightly sealed. | --INVALID-LINK-- |
| Light | Store away from light. | General recommendation for bromo-organic compounds |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, its structure as a tertiary bromoalkanol suggests several potential degradation pathways common to bromo-organic compounds.
Thermal Decomposition
Elevated temperatures can induce the cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This can lead to the formation of radical intermediates or elimination products. Two likely thermal degradation pathways are:
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an alkene, 2-methylbut-3-en-2-ol or 3-methylbut-2-en-2-ol.
-
C-C Bond Cleavage: At higher temperatures, fragmentation of the carbon skeleton may occur.
Photodecomposition
Exposure to light, particularly in the UV spectrum, can initiate homolytic cleavage of the C-Br bond, generating bromine and alkyl radicals. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Chemical Degradation
-
Reaction with Bases: Strong bases can promote dehydrobromination, leading to the formation of alkenes.
-
Nucleophilic Substitution: The bromide ion can be displaced by stronger nucleophiles. For example, in the presence of water or hydroxide, the compound could potentially hydrolyze to form a diol, although this is generally slower for tertiary halides.
-
Oxidation: While the tertiary alcohol is resistant to oxidation at the carbinol carbon, other parts of the molecule could be susceptible to strong oxidizing agents.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Testing
To formally assess the stability of this compound, a structured stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Long-Term Stability Study Protocol
Objective: To establish the re-test period or shelf life under recommended storage conditions.
Methodology:
-
Sample Preparation: Use at least three batches of this compound with a purity of ≥95%. Package the samples in containers that are representative of the intended long-term storage, ensuring they are tightly sealed.
-
Storage Conditions: Store the samples at the recommended long-term storage condition: 5°C ± 3°C.
-
Testing Intervals: Conduct testing at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Methods: At each time point, analyze the samples for the following parameters using validated stability-indicating methods (e.g., HPLC, GC-MS):
-
Appearance (visual inspection for color change, precipitation)
-
Assay (to determine the concentration of this compound)
-
Degradation products (to identify and quantify any impurities)
-
Water content (if applicable, using Karl Fischer titration)
-
-
Data Analysis: Evaluate the data for any significant changes over time. A significant change is defined as a failure to meet the established acceptance criteria. Analyze trends in assay values and degradation product levels.
Accelerated Stability Study Protocol
Objective: To predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.
Methodology:
-
Sample Preparation: As described in the long-term stability study protocol.
-
Storage Conditions: Store the samples at an accelerated condition: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 6 months.
-
Testing Intervals: Conduct testing at the following intervals: 0, 3, and 6 months.
-
Analytical Methods: The same analytical methods as in the long-term study should be used.
-
Data Analysis: If a significant change occurs, it is recommended to perform an intermediate stability study (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a longer duration (e.g., 12 months).
Forced Degradation (Stress Testing) Protocol
Objective: To identify likely degradation products and to establish the intrinsic stability of the molecule. This helps in developing and validating stability-indicating analytical methods.
Methodology: Subject the this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector, LC-MS) to separate and identify the degradation products.
Caption: Workflow for a comprehensive stability testing program.
Conclusion
The stability of this compound is crucial for its effective use in research and development. Adherence to the recommended storage conditions of refrigeration at 4°C in a dry, dark environment is paramount. While specific degradation data is limited, an understanding of the potential degradation pathways allows for proactive measures to be taken to ensure the compound's integrity. The implementation of a robust stability testing program, as outlined in this guide, will provide the necessary data to confidently define the shelf life and appropriate handling procedures for this compound.
4-Bromo-2-methylbutan-2-ol: A Technical Guide to Potential Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potential hazards and toxicity of 4-Bromo-2-methylbutan-2-ol, a brominated tertiary alcohol. The information is intended to inform safe handling practices and to provide a basis for further toxicological assessment. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information on the broader class of bromoalkanes to infer potential metabolic pathways and mechanisms of toxicity.
Physicochemical Properties and Hazard Identification
This compound is a flammable liquid and vapor. It is classified as an irritant to the skin and eyes and may cause respiratory irritation. It is also considered harmful if swallowed, in contact with skin, or if inhaled.
Table 1: Physicochemical and General Hazard Information for this compound
| Property | Value | Reference |
| Molecular Formula | C5H11BrO | [1] |
| Molecular Weight | 167.04 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| CAS Number | 35979-69-2 | [4] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
Toxicological Data
Table 2: Estimated Acute Toxicity Values for this compound based on GHS Classification
| Exposure Route | GHS Category | Estimated LD50/LC50 Range |
| Oral | Category 4 | 300 - 2000 mg/kg body weight |
| Dermal | Category 4 | 1000 - 2000 mg/kg body weight |
| Inhalation (Vapors) | Category 4 | 10 - 20 mg/L (4 hours) |
Experimental Protocols for Toxicity Assessment
While specific experimental reports on the toxicity of this compound are not available, the following sections describe standardized protocols that would be used to assess its acute toxicity.
Acute Oral Toxicity (OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)
This method is designed to assess the oral toxicity of a substance and determine its GHS hazard category.
Acute Oral Toxicity Testing Workflow (OECD 420)
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Dermal Irritation/Corrosion Test Workflow (OECD 404)
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This protocol assesses the potential of a substance to cause eye irritation or damage.
Eye Irritation/Corrosion Test Workflow (OECD 405)
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of bromoalkanes, including this compound, is likely mediated through their metabolism, which can lead to the formation of reactive intermediates. Two primary metabolic pathways are of importance: oxidative metabolism by cytochrome P450 enzymes and conjugation with glutathione.
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes can oxidize bromoalkanes.[5] This can lead to dehalogenation and the formation of aldehydes or ketones.[6] In some cases, this oxidative process can generate reactive acyl halides, which are known to be toxic due to their ability to covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.[6]
CYP450-Mediated Bioactivation of Bromoalkanes
Glutathione Conjugation
Glutathione S-transferases (GSTs) catalyze the conjugation of bromoalkanes with glutathione (GSH), a major cellular antioxidant.[] This is generally a detoxification pathway, as the resulting GSH conjugates are more water-soluble and can be readily excreted.[] However, for some vicinal dihaloalkanes, GSH conjugation can lead to the formation of a reactive episulfonium ion, which is a potent mutagen.[8][9] While this compound is not a vicinal dihaloalkane, the potential for reactive intermediate formation through GSH conjugation cannot be entirely ruled out for all bromoalkanes. Depletion of cellular GSH stores during extensive conjugation can also lead to increased oxidative stress.[10][11]
References
- 1. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 35979-69-2 | AChemBlock [achemblock.com]
- 4. This compound | 35979-69-2 [sigmaaldrich.com]
- 5. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 8. Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and vicinal dihaloethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Role of Glutathione Conjugation in 1-Bromobutane-induced Immunotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-bromoalkanes as new potent nontoxic glutathione depletors in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methylbutan-2-ol, a key building block in organic synthesis, with a particular focus on its relevance to drug development. This document details its synthesis, physicochemical properties, and notable applications, supported by experimental protocols and data presented in a clear, accessible format.
Introduction
This compound is a bifunctional molecule containing both a tertiary alcohol and a primary alkyl bromide. This unique combination of functional groups makes it a versatile reagent in the synthesis of complex organic molecules. The hydroxyl group can be protected or participate in reactions such as ether and ester formation, while the bromo group is a good leaving group, amenable to substitution and coupling reactions. These characteristics have led to its use in the construction of various molecular scaffolds, most notably in the synthesis of vitamin D3 analogues.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. While experimental spectroscopic data is not widely published, predicted values and data from analogous compounds provide valuable characterization information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO | --INVALID-LINK-- |
| Molecular Weight | 167.04 g/mol | --INVALID-LINK-- |
| CAS Number | 35979-69-2 | --INVALID-LINK-- |
| Appearance | Brown oil | --INVALID-LINK-- |
| Boiling Point | 189.7 ± 23.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.371 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 14.79 ± 0.29 (Predicted) | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data | Source |
| ¹H NMR | Predicted spectrum available | --INVALID-LINK-- |
| ¹³C NMR | Predicted spectrum available | --INVALID-LINK-- |
| Mass Spectrum (EI) | [M]+ not prominent; major fragments expected from loss of water and bromine. | General knowledge of mass spectrometry |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the Grignard reaction between ethyl 3-bromopropionate and an excess of methylmagnesium bromide.[1] This reaction proceeds via a double addition of the Grignard reagent to the ester, forming the tertiary alcohol.
Caption: Synthesis of this compound via Grignard Reaction.
Detailed Experimental Protocol
The following protocol is adapted from a published synthesis procedure.[1]
Materials:
-
Ethyl 3-bromopropionate
-
Methylmagnesium bromide (3 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of ethyl 3-bromopropionate (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of methylmagnesium bromide (at least 2.2 eq) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) [eluent: petroleum ether/ethyl acetate (3:1)].
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous ammonium chloride solution with stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a brown oil.
Yield: Approximately 75%.[1]
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of pharmaceutically active compounds, most notably analogues of Vitamin D3.[1] These analogues are investigated for their potential in treating various conditions, including cancer and osteoporosis, by modulating the vitamin D receptor (VDR).
Synthesis of Vitamin D3 Analogues
In the synthesis of Vitamin D3 analogues, this compound can be used to introduce a modified side chain onto the C/D ring system of the vitamin D core structure. The bromo group allows for coupling reactions, while the tertiary alcohol can be a key feature of the final analogue or a precursor for further functionalization.
A general synthetic strategy involves the coupling of a protected form of this compound with a suitable C/D-ring synthon, often via a Grignard or organolithium intermediate.
Caption: General workflow for the synthesis of Vitamin D3 analogues.
While specific, detailed experimental protocols for the use of this compound in Vitamin D3 analogue synthesis are often proprietary or embedded within complex multi-step syntheses in the patent literature, the general principles of organometallic coupling reactions apply. The choice of protecting group for the tertiary alcohol and the specific coupling conditions are critical for the success of the synthesis.
Key Reactions of this compound
The dual functionality of this compound allows for a range of chemical transformations.
-
Nucleophilic Substitution: The primary bromide is susceptible to displacement by various nucleophiles, enabling the introduction of different functional groups.
-
Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent, which can then react with electrophiles such as aldehydes, ketones, and esters.
-
Ether and Ester Formation: The tertiary alcohol can undergo etherification or esterification under appropriate conditions, although steric hindrance may influence reaction rates.
-
Intramolecular Cyclization: Under basic conditions, intramolecular Williamson ether synthesis can occur to form 2,2-dimethyltetrahydrofuran.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Grignard reaction and the presence of two distinct and reactive functional groups make it an important intermediate for the synthesis of complex molecules. For researchers and scientists in drug development, understanding the properties and reactivity of this compound is crucial for its effective application in the design and synthesis of novel therapeutic agents, particularly in the field of vitamin D analogues. The provided data and protocols serve as a foundational guide for the utilization of this compound in the laboratory.
References
Methodological & Application
Synthesis of 4-Bromo-2-methylbutan-2-ol via Acid-Catalyzed Ring-Opening of Isobutylene Oxide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromo-2-methylbutan-2-ol from isobutylene oxide through an acid-catalyzed ring-opening reaction with hydrobromic acid. This method offers a straightforward approach to producing a valuable brominated tertiary alcohol, which serves as a key intermediate in the synthesis of various organic molecules, including analogues of Vitamin D3.[1][2]
Introduction
The synthesis of halohydrins through the ring-opening of epoxides is a fundamental transformation in organic chemistry. In this application, isobutylene oxide (2,2-dimethyloxirane) is subjected to an acid-catalyzed nucleophilic attack by bromide ions, derived from hydrobromic acid. The reaction proceeds with high regioselectivity, where the bromide nucleophile preferentially attacks the more substituted carbon atom of the protonated epoxide ring. This regioselectivity is attributed to the formation of a transition state with significant carbocationic character at the tertiary carbon, which is more stabilized.
Physicochemical Data
A summary of the key physicochemical properties of the reactant and the product is presented in the table below for easy reference.
| Property | Isobutylene Oxide (Reactant) | This compound (Product) |
| CAS Number | 558-30-5[3][4] | 35979-69-2[5] |
| Molecular Formula | C₄H₈O[3][4] | C₅H₁₁BrO[1][5] |
| Molecular Weight | 72.11 g/mol [3][4] | 167.05 g/mol |
| Boiling Point | 50-51 °C[3] | 189.7 ± 23.0 °C at 760 mmHg |
| Density | 0.812 g/mL at 25 °C[3] | Not available |
| Appearance | Clear colorless liquid[3] | Yellow oil[2] |
| Solubility | 58 g/L in water (20 °C)[3] | Not available |
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
References
Application Notes and Protocols: 4-Bromo-2-methylbutan-2-ol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylbutan-2-ol is a versatile bifunctional molecule containing both a tertiary alcohol and a primary alkyl bromide. This unique combination of functional groups makes it a valuable precursor in organic synthesis, enabling the construction of complex molecular architectures. Its utility is particularly notable in the synthesis of pharmaceutical intermediates and other fine chemicals. The presence of a hydroxyl group allows for protection and further functionalization, while the bromo group is amenable to nucleophilic substitution and organometallic coupling reactions.
These application notes provide detailed protocols for the use of this compound as a precursor for the synthesis of a key side-chain fragment for Vitamin D3 analogues, a class of compounds with significant therapeutic potential. The protocols are designed to be a practical guide for laboratory chemists, providing comprehensive experimental procedures and data.
Application: Synthesis of a Vitamin D3 Analogue Side-Chain Synthon
One of the key applications of this compound is in the construction of the side-chain of Vitamin D3 analogues. The tertiary alcohol moiety is a common feature in many biologically active Vitamin D derivatives. The following protocols outline a representative synthetic sequence to prepare a phosphonium salt intermediate, which can be subsequently used in a Wittig reaction to couple the side-chain to a suitable A-ring or CD-ring fragment of a Vitamin D precursor.
Logical Workflow for the Synthesis of the Vitamin D3 Side-Chain Synthon
Caption: Synthetic pathway from this compound to a Vitamin D3 analogue.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group
This protocol describes the protection of the tertiary alcohol in this compound as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under the conditions of the subsequent phosphonium salt formation and Wittig reaction and can be readily removed under mild conditions.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired protected product.
Protocol 2: Synthesis of the Phosphonium Salt
This protocol details the formation of the triphenylphosphonium salt, which is the direct precursor to the Wittig ylide.
Reaction Scheme:
Materials:
-
1-Bromo-3-(tert-butyldimethylsilyloxy)-3-methylbutane (from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Standard laboratory glassware for anhydrous reactions under inert atmosphere (e.g., Schlenk line)
-
Magnetic stirrer and heating mantle with reflux condenser
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Bromo-3-(tert-butyldimethylsilyloxy)-3-methylbutane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate should be observed.
-
Monitor the reaction by TLC (disappearance of starting materials).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated phosphonium salt by filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the white solid under vacuum to yield the pure phosphonium salt.
Data Presentation
The following table summarizes the expected quantitative data for the described synthetic protocols. These values are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-(tert-butyldimethylsilyloxy)-3-methylbutane | This compound | TBDMSCl, Imidazole | DMF | 0 to RT | 12-16 | 85-95 |
| 2 | (3-(tert-Butyldimethylsilyloxy)-3-methylbutyl)triphenylphosphonium bromide | 1-Bromo-3-(tert-butyldimethylsilyloxy)-3-methylbutane | PPh₃ | Toluene | Reflux | 24-48 | 80-90 |
Further Applications and Logical Relationships
The synthesized phosphonium salt is a key intermediate for the Wittig reaction, a powerful method for alkene synthesis. The logical flow of its application in the synthesis of a Vitamin D3 analogue is depicted below.
Caption: Workflow of the Wittig reaction for Vitamin D3 analogue synthesis.
Conclusion
This compound serves as a valuable and versatile precursor in organic synthesis. The presented protocols for the preparation of a key Vitamin D3 side-chain synthon highlight its utility in the construction of complex and biologically relevant molecules. The ability to selectively functionalize both the hydroxyl and bromo groups provides chemists with a powerful tool for the synthesis of a wide range of target compounds in pharmaceutical and materials science research. The detailed methodologies and structured data presented herein are intended to facilitate the practical application of this important building block.
Application Notes and Protocols for the Grignard Reagent Formation from 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds. However, the presence of acidic functional groups, such as hydroxyl groups, within the organohalide starting material presents a significant challenge. The acidic proton will quench the highly basic Grignard reagent as it is formed, preventing the desired reaction. This document provides detailed application notes and protocols for the successful formation of the Grignard reagent from 4-Bromo-2-methylbutan-2-ol, a substrate containing a tertiary alcohol.
The key to this transformation is a protection-deprotection strategy. The hydroxyl group is temporarily masked as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the basic conditions of Grignard reagent formation. Once the Grignard reagent is formed, it can either be used in subsequent reactions with various electrophiles or undergo a spontaneous intramolecular cyclization. This document will focus on the latter, a facile intramolecular S_N2 reaction that leads to the formation of 2,2-dimethyltetrahydrofuran. Following the desired transformation, the silyl ether can be deprotected if the hydroxyl functionality is required in the final product.
Reaction Overview & Signaling Pathway
The overall transformation involves a three-step sequence:
-
Protection: The hydroxyl group of this compound is protected as a TBDMS ether.
-
Grignard Formation and Intramolecular Cyclization: The TBDMS-protected bromoalkane reacts with magnesium metal to form the Grignard reagent, which then undergoes a rapid intramolecular cyclization to yield 2,2-dimethyltetrahydrofuran.
-
Deprotection (Optional): If the final desired product is a hydroxyl-containing compound resulting from an intermolecular Grignard reaction, the TBDMS group is removed.
The logical workflow for the primary application discussed herein (synthesis of 2,2-dimethyltetrahydrofuran) is depicted below.
Workflow for the synthesis of 2,2-dimethyltetrahydrofuran.
Quantitative Data Summary
The following tables summarize the typical quantitative data for each step of the reaction sequence, based on literature precedents for similar substrates.
Table 1: Hydroxyl Group Protection
| Parameter | Value |
| Substrate | This compound |
| Protecting Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Base | Imidazole |
| Solvent | N,N-Dimethylformamide (DMF) |
| Stoichiometry (Substrate:TBDMSCl:Imidazole) | 1 : 1.2 : 2.5 |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
Table 2: Grignard Formation and Intramolecular Cyclization
| Parameter | Value |
| Substrate | (4-Bromo-2-methylbutan-2-yloxy)(tert-butyl)dimethylsilane |
| Reagent | Magnesium turnings |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Stoichiometry (Substrate:Mg) | 1 : 1.5 |
| Initiation | Iodine crystal (catalytic) |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield of 2,2-Dimethyltetrahydrofuran | 85-90% |
Table 3: TBDMS Deprotection (Optional)
| Parameter | Value |
| Substrate | TBDMS-protected alcohol |
| Reagent | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Stoichiometry (Substrate:TBAF) | 1 : 1.1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
This protocol details the protection of the tertiary alcohol as a TBDMS ether.
-
Preparation:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous N,N-dimethylformamide (DMF).
-
-
Reagent Addition:
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Pour the reaction mixture into water and extract with diethyl ether or a mixture of ethyl acetate and hexanes.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain (4-Bromo-2-methylbutan-2-yloxy)(tert-butyl)dimethylsilane as a colorless oil.
-
Protocol 2: Grignard Formation and Intramolecular Cyclization to 2,2-Dimethyltetrahydrofuran
This protocol describes the formation of the Grignard reagent and its subsequent intramolecular cyclization.
-
Preparation:
-
Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Place magnesium turnings (1.5 eq) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
-
Initiation:
-
In the dropping funnel, prepare a solution of (4-Bromo-2-methylbutan-2-yloxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be necessary.
-
-
Grignard Formation and Cyclization:
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours to ensure complete formation of the Grignard reagent and subsequent cyclization.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully to obtain the crude 2,2-dimethyltetrahydrofuran.
-
-
Purification:
-
Due to its volatility, purification is typically achieved by distillation.
-
Protocol 3: Deprotection of the TBDMS Ether (Optional)
This protocol is for the removal of the TBDMS protecting group after an intermolecular Grignard reaction.
-
Preparation:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottomed flask under an inert atmosphere.
-
-
Reagent Addition:
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting alcohol by flash column chromatography.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the decision-making process and experimental workflow for the reaction of this compound with magnesium.
References
Experimental protocol for the synthesis of 2-methyl-4-phenylbutan-2-ol using "4-Bromo-2-methylbutan-2-ol"
Application Note: Synthesis of 2-Methyl-4-Phenylbutan-2-ol via Organocuprate Coupling
Introduction
2-Methyl-4-phenylbutan-2-ol is a tertiary alcohol with applications as a fragrance and flavoring agent, and as a building block in the synthesis of more complex molecules. This document outlines a robust, multi-step protocol for the synthesis of 2-methyl-4-phenylbutan-2-ol starting from the bifunctional precursor, 4-bromo-2-methylbutan-2-ol. The presence of both a tertiary alcohol and a primary alkyl bromide in the starting material necessitates a strategic approach involving the temporary protection of the hydroxyl group to prevent interference during the carbon-carbon bond-forming step.
Reaction Principle
The overall synthesis is accomplished via a three-stage sequence:
-
Protection: The reactive tertiary hydroxyl group of this compound is protected as a trimethylsilyl (TMS) ether. This is achieved by reacting the alcohol with trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base, such as triethylamine, which neutralizes the HCl byproduct.[1][2][3]
-
Coupling: A Gilman reagent, lithium diphenylcuprate (Ph₂CuLi), is prepared in situ from bromobenzene, n-butyllithium, and copper(I) iodide.[4] This organocuprate then acts as a potent nucleophile to displace the bromide from the protected starting material in a Corey-House type reaction, forming the key carbon-phenyl bond.[5][6][7]
-
Deprotection: The TMS ether is selectively cleaved under mild acidic conditions to regenerate the tertiary alcohol, yielding the final product, 2-methyl-4-phenylbutan-2-ol.[8][9][10]
The overall transformation is depicted below:
Caption: Overall synthetic strategy for 2-methyl-4-phenylbutan-2-ol.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the multi-step synthesis. Yields are based on typical outcomes for these reaction types.
| Parameter | Step 1: Protection | Step 2: Coupling | Step 3: Deprotection | Overall |
| Starting Material | This compound | TMS-Protected Intermediate | TMS-Protected Product | This compound |
| Key Reagents | TMSCl, Et₃N | Lithium Diphenylcuprate | 1M HCl | - |
| Solvent | Dichloromethane (DCM) | THF / Diethyl Ether | Methanol (MeOH) | - |
| Reaction Temp. | 0 °C to RT | -78 °C to 0 °C | Room Temperature | - |
| Reaction Time | 2 hours | 3 hours | 30 minutes | ~5.5 hours |
| Typical Yield | ~95% | ~85% | ~98% | ~79% |
| Product Mol. Formula | C₈H₁₈BrOSi | C₁₄H₂₄OSi | C₁₁H₁₆O | - |
| Product Mol. Weight | 254.21 g/mol | 280.43 g/mol | 164.24 g/mol | - |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are critical for Step 2. Handle organolithium reagents with extreme care.
Step 1: Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine via syringe, followed by the slow, dropwise addition of trimethylsilyl chloride.[8]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude TMS-protected intermediate, which can often be used in the next step without further purification.
Step 2: Coupling with Lithium Diphenylcuprate
Materials:
-
Bromobenzene (2.1 eq)
-
n-Butyllithium (n-BuLi, 2.0 eq, solution in hexanes)
-
Copper(I) Iodide (CuI, 1.0 eq)
-
TMS-Protected Intermediate from Step 1 (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) and Diethyl Ether (Et₂O)
Procedure:
-
Preparation of Phenyllithium: To a flame-dried flask under inert atmosphere, add bromobenzene and anhydrous diethyl ether. Cool to 0 °C. Add n-butyllithium dropwise and stir for 1 hour at 0 °C.
-
Preparation of Gilman Reagent: In a separate flame-dried flask, add copper(I) iodide and anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Transfer the prepared phenyllithium solution to the CuI suspension via cannula.[4] Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C until the solution becomes homogenous and dark-colored. Re-cool to -78 °C.
-
Coupling Reaction: Dissolve the TMS-protected intermediate from Step 1 in anhydrous THF and add it dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure TMS-protected product.
Step 3: Deprotection of the TMS Ether
Materials:
-
TMS-Protected Product from Step 2 (1.0 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified TMS-protected product in methanol in a round-bottom flask.
-
Add a few drops of 1 M HCl and stir the solution at room temperature.[8][9]
-
Monitor the reaction by TLC. Deprotection is typically complete within 30 minutes.
-
Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-methyl-4-phenylbutan-2-ol. Further purification can be performed by distillation if required.
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of 2-methyl-4-phenylbutan-2-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application of 4-Bromo-2-methylbutan-2-ol in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylbutan-2-ol is a functionalized tertiary alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of key pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of such intermediates, with a focus on its conversion to γ-butyrolactone derivatives, which are prevalent structural motifs in many pharmaceuticals.
Key Applications
The primary application of this compound in pharmaceutical synthesis lies in its ability to undergo intramolecular cyclization to form heterocyclic structures. Specifically, it is a precursor to 3,3-dimethyl-γ-butyrolactone, a valuable intermediate in the synthesis of various therapeutic agents. The gem-dimethyl group on the lactone ring can be a crucial feature for modulating the biological activity and pharmacokinetic properties of a drug molecule.
Additionally, while specific protocols are less commonly reported, the bromo-alcohol functionality suggests its potential use in the synthesis of more complex molecules, such as analogues of Vitamin D3, where similar bromo-alcohols are employed in the construction of the CD-ring system.[1][2]
Experimental Protocols
This section provides a detailed experimental protocol for a key transformation involving this compound: its synthesis. Understanding the preparation of this starting material is crucial for its subsequent application.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from commercially available starting materials.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-bromopropionate | 181.03 | 0.2 g | 1.1 mmol |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 0.8 mL | 2.4 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
| Saturated aqueous ammonium chloride solution | - | 2 mL | - |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Table 1: Reagents and quantities for the synthesis of this compound.
Procedure:
-
To a solution of ethyl 3-bromopropionate (0.2 g, 1.1 mmol) in anhydrous tetrahydrofuran (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (0.8 mL of a 3.0 M solution in diethyl ether, 2.4 mmol) to the stirred solution at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent. The reaction is complete when the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (2 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to afford this compound as a yellow oil.
Expected Yield:
Based on literature reports, the expected yield for this reaction is approximately 75%.[3]
Application Example: Intramolecular Cyclization to form 2,2-dimethyltetrahydrofuran
Proposed Reaction Scheme:
Caption: Proposed intramolecular cyclization of this compound.
General Protocol Considerations:
-
Choice of Base: A non-nucleophilic strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) would be suitable to deprotonate the tertiary alcohol without competing in nucleophilic substitution.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used for such reactions.
-
Temperature: The reaction temperature can be varied, from room temperature to elevated temperatures, to optimize the reaction rate and yield.
-
Work-up: The reaction would be quenched with water or a mild acid, followed by extraction and purification of the volatile 2,2-dimethyltetrahydrofuran product.
This resulting 2,2-dimethyltetrahydrofuran core is a common structural element in various biologically active molecules and can be further functionalized to access a range of pharmaceutical intermediates.
Data Summary
Quantitative data for the synthesis of the starting material is summarized below.
| Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| Grignard Addition | Ethyl 3-bromopropionate | This compound | Methylmagnesium bromide, THF | 0 °C | 75.1 | [3] |
Table 2: Summary of quantitative data for the synthesis of this compound.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of valuable pharmaceutical intermediates. Its primary utility lies in its potential for intramolecular cyclization to form substituted tetrahydrofurans, which are important heterocyclic scaffolds in drug discovery. The provided protocol for its synthesis offers a reliable method for obtaining this key building block. Further exploration of its reactivity, particularly in base-promoted cyclizations and as a fragment in the synthesis of complex natural product analogues, will continue to expand its applications in medicinal chemistry and drug development.
References
Application of 4-Bromo-2-methylbutan-2-ol in Fragrance Compound Synthesis: A Review of Current Literature
Researchers, scientists, and drug development professionals will find a comprehensive review of the current literature regarding the application of 4-Bromo-2-methylbutan-2-ol in the synthesis of fragrance compounds. This document outlines the current state of knowledge and provides context for the compound's limited role in this specific field.
Extensive searches of scientific and patent literature have revealed no established or significant applications of this compound as a direct precursor or key intermediate in the synthesis of commercially relevant fragrance compounds. The primary documented application of this haloalcohol is in the synthesis of vitamin D3 analogues, where it serves as a specific building block.
While the molecular structure of this compound, a substituted bromoalkane, might suggest potential for various organic transformations, it does not appear to be a favored starting material in the fragrance industry. The synthesis of major classes of fragrance compounds, such as terpenoids (e.g., linalool, geraniol, citronellol) and cyclic ethers (e.g., rose oxide), typically proceeds from more readily available and structurally advantageous precursors.
Established Synthetic Routes for Key Fragrance Compounds:
The fragrance industry relies on well-established and economically viable synthetic pathways. For instance:
-
Terpenoid Alcohols (Linalool, Geraniol, Citronellol): These are often synthesized from petrochemical sources or naturally derived materials like pinene and myrcene.
-
Rose Oxide: A prominent floral fragrance, is commonly synthesized from citronellol through processes involving photo-oxygenation or other oxidative cyclization methods.
-
Linalool Oxide: This fragrance compound, possessing a floral and tea-like aroma, is typically prepared by the oxidation of linalool.
The synthetic strategies for these and other important fragrance molecules generally do not intersect with pathways involving this compound.
Potential Synthetic Utility and Current Research Gaps:
From a chemical standpoint, this compound could theoretically undergo reactions such as:
-
Intramolecular Cyclization: Treatment with a base could potentially lead to the formation of 2,2-dimethyltetrahydrofuran, a cyclic ether. While some tetrahydrofuran derivatives possess fragrance properties, this specific application for this compound is not documented in the context of fragrance synthesis.
-
Grignard Reaction: Formation of a Grignard reagent from this compound would create a nucleophilic species that could be used to form carbon-carbon bonds. However, the presence of the hydroxyl group would necessitate a protection strategy, adding complexity and cost to a potential synthesis.
Despite these theoretical possibilities, the lack of published research or patents suggests that these routes are either not viable or are less efficient than existing methods for producing fragrance ingredients.
Logical Workflow for Literature Review
Caption: Logical workflow of the literature review process.
Conclusion
Based on a thorough review of the available scientific and patent literature, there is no significant evidence to suggest that this compound is utilized in the synthesis of fragrance compounds. The established synthetic routes for major fragrance ingredients employ different, more readily available, and economically viable starting materials. The primary documented application for this compound remains in the field of medicinal chemistry, specifically in the synthesis of vitamin D3 analogues. Therefore, for researchers and professionals in the fragrance industry, this compound is not currently considered a relevant precursor.
Application Notes and Protocols: 4-Bromo-2-methylbutan-2-ol as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromo-2-methylbutan-2-ol as a strategic starting material for the synthesis of novel oxetane and azetidine heterocyclic compounds. The unique structural features of this bromoalcohol make it an ideal precursor for constructing four-membered rings, which are of significant interest in medicinal chemistry.
Introduction
This compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom, separated by a three-carbon chain with a gem-dimethyl group. This arrangement facilitates intramolecular cyclization reactions to form strained four-membered heterocyclic rings. Specifically, the formation of 3,3-dimethyloxetane and N-substituted-3,3-dimethylazetidines represents a valuable synthetic pathway to introduce these desirable motifs into larger molecules.
Oxetanes are increasingly utilized in drug discovery as they can improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. They often serve as polar and stable isosteric replacements for gem-dimethyl or carbonyl groups.[1][2] Azetidines are another important class of saturated four-membered azaheterocycles that are crucial active structural units in many biologically active compounds.[1]
Applications in Heterocyclic Synthesis
This compound is a key building block for the synthesis of:
-
3,3-Dimethyloxetane: Formed via an intramolecular Williamson ether synthesis. This reaction is a robust and widely used method for the formation of cyclic ethers.[3]
-
N-Alkyl-3,3-dimethylazetidines: Synthesized through a two-step process involving the reaction of this compound with a primary amine, followed by intramolecular cyclization.
These heterocyclic products can be further functionalized to generate a diverse library of compounds for screening in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethyloxetane
This protocol describes the synthesis of 3,3-dimethyloxetane from this compound via an intramolecular Williamson ether synthesis.
Reaction Scheme:
A schematic of the synthesis of 3,3-Dimethyloxetane.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous tetrahydrofuran (THF) or a suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Starting Material: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and carefully remove the solvent by distillation.
-
Purification: Purify the crude product by fractional distillation to obtain pure 3,3-dimethyloxetane.
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | 81 °C at 765 mmHg | [4] |
| Density | 0.835 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.399 | [4] |
Protocol 2: Synthesis of N-Alkyl-3,3-dimethylazetidine
This protocol outlines a general two-step procedure for the synthesis of N-alkyl-3,3-dimethylazetidines from this compound and a primary amine.
Reaction Workflow:
Workflow for N-Alkyl-3,3-dimethylazetidine synthesis.
Step 1: Synthesis of 4-(Alkylamino)-2-methylbutan-2-ol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, propylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
To a solution of this compound in the chosen solvent, add the primary amine (2-3 equivalents) and the base (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. The crude product may be used in the next step without further purification.
Step 2: Intramolecular Cyclization to N-Alkyl-3,3-dimethylazetidine
Materials:
-
4-(Alkylamino)-2-methylbutan-2-ol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous THF
Procedure:
-
Activation of the Hydroxyl Group: Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to give the crude mesylate.
-
Cyclization: Dissolve the crude mesylate in anhydrous THF and add a strong base (e.g., NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Final Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography to yield the N-alkyl-3,3-dimethylazetidine.
Biological Activity and Significance
While specific biological activity data for 3,3-dimethyloxetane and N-alkyl-3,3-dimethylazetidines are not extensively reported in publicly available literature, the oxetane and azetidine moieties are of high interest in drug discovery.
-
Oxetanes: The incorporation of an oxetane ring can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity of a parent molecule.[2] They are considered valuable motifs for creating compounds with more three-dimensional character, a desirable trait in modern drug design.[2]
-
Azetidines: The azetidine scaffold is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and central nervous system effects.[1]
The synthesis of novel derivatives based on the 3,3-dimethyloxetane and N-alkyl-3,3-dimethylazetidine cores using this compound as a starting material provides a promising avenue for the discovery of new therapeutic agents.
Summary of Key Synthetic Transformations
| Starting Material | Reagents and Conditions | Heterocyclic Product | Key Features |
| This compound | Base (e.g., NaH, KOH) in an inert solvent | 3,3-Dimethyloxetane | Intramolecular Williamson ether synthesis; formation of a four-membered oxygen heterocycle. |
| This compound | 1. Primary Amine, Base2. MsCl, Et₃N3. Strong Base (e.g., NaH) | N-Alkyl-3,3-dimethylazetidine | Two-step sequence involving amination followed by intramolecular cyclization; formation of a four-membered nitrogen heterocycle. |
Logical Workflow for Synthesis and Evaluation
General workflow for developing novel heterocycles.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102212044A - Synthesis method for oxetane compounds - Google Patents [patents.google.com]
- 4. 3,3-DIMETHYLOXETANE | 6921-35-3 [chemicalbook.com]
Application Notes and Protocols for the Characterization of 4-Bromo-2-methylbutan-2-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Bromo-2-methylbutan-2-ol and its derivatives. The methodologies outlined are fundamental for identity confirmation, purity assessment, and structural elucidation, which are critical aspects of drug discovery and development.
Introduction
This compound is a tertiary alcohol containing a bromine atom.[1][2][3][4] Its bifunctional nature makes it a versatile building block in organic synthesis. Accurate and comprehensive analytical characterization is paramount to ensure the quality and integrity of this compound and any subsequent derivatives used in research and development. This guide covers the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the relative positions of substituents.
Application Note: Structural Verification by ¹H and ¹³C NMR
¹H NMR spectroscopy of this compound is expected to show distinct signals for the methyl, methylene, and hydroxyl protons. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. Due to the presence of a chiral center in many of its derivatives, the methylene protons can be diastereotopic and appear as a complex multiplet.
¹³C NMR spectroscopy provides information on the number of unique carbon environments. The carbon attached to the bromine atom will be significantly shifted downfield, as will the quaternary carbon bearing the hydroxyl group and two methyl groups.
Predicted NMR Data
As experimental spectra for this compound are not publicly available, the following data is predicted based on established chemical shift principles.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~1.30 | Singlet | 6H | 2 x -CH₃ |
| Signal 2 | ~2.15 | Triplet | 2H | -CH₂-C(OH)(CH₃)₂ |
| Signal 3 | ~3.50 | Triplet | 2H | -CH₂-Br |
| Signal 4 | Variable (e.g., ~2.0-3.0) | Broad Singlet | 1H | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Signal 1 | ~29 | 2 x -CH₃ | ||
| Signal 2 | ~38 | -CH₂-Br | ||
| Signal 3 | ~50 | -CH₂-C(OH)(CH₃)₂ | ||
| Signal 4 | ~71 | -C(OH) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals and pick the peaks for both spectra.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide valuable structural information.
Application Note: Molecular Weight Confirmation and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for the analysis of this compound. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[5][6] Due to the tertiary alcohol structure, the molecular ion peak may be weak or absent.[7] Common fragmentation pathways include the loss of a methyl group, loss of water, and alpha-cleavage.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Relative Intensity (%) | Assignment |
| 166/168 | Low | [M]⁺ (Molecular Ion) |
| 151/153 | Moderate | [M - CH₃]⁺ |
| 148/150 | Low | [M - H₂O]⁺ |
| 87 | High | [C₄H₇O]⁺ (Loss of CH₂Br) |
| 59 | Very High | [C₃H₇O]⁺ (Alpha-cleavage) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC System: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
MS Detector: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum of this peak for the molecular ion, the characteristic bromine isotope pattern, and major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Application Note: Functional Group Identification
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) and carbon-bromine (C-Br) functional groups. The O-H stretching vibration will appear as a broad, strong band due to hydrogen bonding. The C-O stretching vibration for a tertiary alcohol is also a key diagnostic peak.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-H | Stretching (sp³) | 3000 - 2850 | Medium to Strong |
| C-O | Stretching (tertiary alcohol) | 1200 - 1100 | Strong |
| C-Br | Stretching | 650 - 550 | Medium to Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrument Setup:
-
Spectrometer: A benchtop FTIR spectrometer.
-
Detector: Deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT).
-
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or KBr pellet) must be collected prior to the sample scan.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Techniques
Chromatography is essential for assessing the purity of this compound and its derivatives, and for separating mixtures.
Application Note: Purity Assessment and Separation
Gas Chromatography (GC): Due to its volatility, GC with a Flame Ionization Detector (FID) is an excellent method for determining the purity of this compound. The area percentage of the main peak can be used to estimate purity.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile derivatives, reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point. A UV detector can be used if the derivatives contain a chromophore.
Chiral Chromatography: For derivatives that are chiral and exist as a racemic mixture, chiral chromatography (either GC or HPLC with a chiral stationary phase) is necessary to separate and quantify the enantiomers.[][9][10][11][12]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) can be used. For example, start with 70% A, ramp to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (if applicable) or a Refractive Index detector.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Conclusion
The analytical techniques described in these application notes and protocols provide a comprehensive framework for the characterization of this compound and its derivatives. The combination of NMR for structural elucidation, MS for molecular weight confirmation, FTIR for functional group identification, and chromatography for purity assessment ensures a thorough understanding of the chemical entity, which is essential for its application in research and drug development. It is recommended to use a combination of these techniques for unambiguous characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Bromoethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GCMS Section 6.10 [people.whitman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Chromatographic Purification of 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 4-Bromo-2-methylbutan-2-ol, a key intermediate in various synthetic applications, including the synthesis of vitamin D3 analogues. The protocols outlined below are designed to guide researchers in achieving high purity of the target compound, suitable for downstream applications in research and drug development.
Principle of Separation
The primary goal of the chromatographic purification of this compound is to remove unreacted starting materials and side products from the crude reaction mixture. A common synthetic route to this compound is the hydrobromination of 2-methyl-3-buten-2-ol.
This reaction typically proceeds via Markovnikov addition of hydrogen bromide (HBr) across the double bond. However, potential impurities that may need to be separated include:
-
Unreacted Starting Material: 2-methyl-3-buten-2-ol
-
Isomeric Byproduct (Anti-Markovnikov addition): 3-bromo-2-methylbutan-2-ol
-
Other reaction-related impurities
The separation strategy leverages the differences in polarity between the desired product and these impurities. This compound is a moderately polar compound. The starting material, 2-methyl-3-buten-2-ol, is also polar due to the hydroxyl group. The isomeric byproduct will have a similar polarity to the target compound, presenting the main purification challenge.
This application note details two primary chromatographic techniques for this purification: Flash Column Chromatography for routine purification and Preparative High-Performance Liquid Chromatography (Prep-HPLC) for achieving higher purity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for the development of the purification method and for the characterization of the purified product.
| Property | Value |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| Appearance | Solid-Liquid Mixture or Brown Oil[1] |
| Boiling Point | 189.7 ± 23.0 °C at 760 mmHg[1] |
| Polarity | Moderately Polar |
Experimental Protocols
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of multi-gram quantities of this compound.
Workflow for Flash Chromatography Purification
Caption: Workflow for the purification of this compound by flash chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvents: Petroleum Ether (or Hexanes) and Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Protocol:
-
TLC Method Development:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 4:1, 3:1 v/v).
-
Visualize the plate under a UV lamp and/or by staining (e.g., potassium permanganate).
-
The optimal mobile phase for column chromatography should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4. A common eluent system for similar compounds is a 3:1 mixture of petroleum ether and ethyl acetate.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.
-
Begin collecting fractions.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product, which should appear as a yellow oil.
-
Data Summary for Flash Chromatography:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., starting with 9:1, progressing to 3:1 v/v) |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV (254 nm) and/or chemical staining |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For applications requiring very high purity, Prep-HPLC is the method of choice. This technique offers higher resolution and is suitable for the separation of closely related isomers.
Workflow for Preparative HPLC Purification
Caption: Workflow for high-purity isolation of this compound using Prep-HPLC.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector
-
Preparative C18 reverse-phase column
-
Solvents: Acetonitrile (ACN) and Water (HPLC grade), Trifluoroacetic acid (TFA)
-
Analytical HPLC system for fraction analysis
-
Lyophilizer or rotary evaporator
Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column to resolve the target compound from its impurities.
-
A typical starting point is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Optimize the gradient to achieve baseline separation.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the optimized gradient method.
-
Set the fraction collector to trigger based on the UV detector signal corresponding to the peak of the desired product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions containing the high-purity product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the product is in an aqueous solution, it can be lyophilized to obtain the pure compound.
-
Data Summary for Preparative HPLC:
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Reverse-Phase Silica |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Elution Mode | Gradient (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | Dependent on column dimensions (e.g., 20-100 mL/min) |
| Detection | UV (e.g., 210 nm) |
Conclusion
The choice between flash column chromatography and preparative HPLC for the purification of this compound will depend on the scale of the synthesis and the required final purity. For routine purifications of larger quantities, flash chromatography provides a rapid and effective solution. For applications demanding the highest purity, particularly for the removal of closely related isomers, preparative HPLC is the recommended method. The protocols provided in this application note serve as a comprehensive guide for researchers to achieve the desired purity of this compound for their scientific endeavors.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylbutan-2-ol is a key intermediate in the synthesis of various organic molecules, finding significant application in the pharmaceutical industry. Notably, it serves as a crucial building block in the preparation of Vitamin D3 analogues, compounds of high interest in drug development for their potential therapeutic roles in various diseases.[1] This document provides detailed application notes and scalable synthesis protocols for this compound, with a focus on transitioning from laboratory to industrial production. The protocols emphasize safety, efficiency, and scalability, addressing the critical considerations for commercial manufacturing.
Chemical Properties and Safety Information
Proper handling and storage of this compound are paramount for ensuring laboratory and plant safety.
| Property | Value | Reference |
| CAS Number | 35979-69-2 | [2][3][4] |
| Molecular Formula | C5H11BrO | [3] |
| Molecular Weight | 167.04 g/mol | [3] |
| Appearance | Light yellow-brown liquid/oil | |
| Storage Temperature | 2-8°C |
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[5]
Industrial Applications in Drug Development
The primary application of this compound in drug development lies in its role as a precursor for complex molecules. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for sequential reactions to build intricate molecular architectures.
-
Synthesis of Vitamin D3 Analogues: As a brominated tertiary alcohol, it is a key reagent in the multi-step synthesis of various Vitamin D3 analogues.[1] These analogues are investigated for their potential in treating a range of conditions, including cancer, autoimmune diseases, and osteoporosis.
-
Introduction of Tertiary Butyl Groups with a Functional Handle: The 2-hydroxy-2-methylpropyl moiety can be incorporated into larger molecules, providing steric bulk and a site for further chemical modification.
Scale-Up Synthesis Protocol: Grignard Reaction Route
The synthesis of this compound can be efficiently achieved via a Grignard reaction between methylmagnesium bromide and ethyl 3-bromopropionate. This method is adaptable for large-scale production with appropriate engineering controls and safety protocols.
Reaction Scheme
Caption: Synthesis of this compound via Grignard reaction.
Experimental Protocol: Pilot Plant Scale (10 kg Batch)
1. Reactor Setup and Inerting:
-
A 200 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser is used.
-
The reactor is thoroughly dried and purged with dry nitrogen to ensure an inert atmosphere. Maintaining an oxygen level below 2% is critical for safety.[6]
2. Grignard Reagent Preparation (or Procurement):
-
For in-situ preparation, magnesium turnings (2.4 kg, 100 mol) are charged into the reactor under a nitrogen blanket. Anhydrous tetrahydrofuran (THF, 60 L) is added.
-
A solution of methyl bromide (9.5 kg, 100 mol) in anhydrous THF (20 L) is added dropwise to initiate the Grignard formation. The reaction is exothermic, and the temperature should be maintained between 30-40°C using a cooling jacket.
-
Alternatively, a commercially available solution of methylmagnesium bromide in THF can be used, which is often preferred for safety and consistency in industrial settings.
3. Main Reaction:
-
The Grignard reagent solution is cooled to 0-5°C.
-
A solution of ethyl 3-bromopropionate (9.05 kg, 50 mol) in anhydrous THF (20 L) is added slowly to the Grignard reagent, maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., GC-MS or HPLC).
4. Quenching and Work-up:
-
The reactor is cooled to 0-5°C.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (approx. 40 L). This step is also exothermic and requires efficient cooling.
-
The layers are allowed to separate, and the aqueous layer is extracted with ethyl acetate (2 x 20 L).
5. Purification:
-
The combined organic layers are washed with brine (20 L), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a light yellow-brown oil.
Process Parameters and Expected Yield
| Parameter | Laboratory Scale (100g) | Pilot Plant Scale (10 kg) |
| Ethyl 3-bromopropionate | 90.5 g (0.5 mol) | 9.05 kg (50 mol) |
| Methylmagnesium bromide (3M in THF) | 367 mL (1.1 mol) | 36.7 L (110 mol) |
| Solvent (Anhydrous THF) | 1 L | 100 L |
| Reaction Temperature | 0°C to rt | 0-10°C (addition), rt (stirring) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Expected Yield | 70-80% | 65-75% |
| Purity (Post-distillation) | >95% | >95% |
Safety Considerations for Scale-Up
Scaling up the Grignard reaction presents significant safety challenges that must be addressed through robust engineering controls and strict adherence to safety protocols.
-
Exothermicity: The Grignard reaction is highly exothermic.[6] Real-time monitoring of the reaction temperature and heat flow is crucial to prevent thermal runaway.[7] A reliable cooling system and an emergency quenching plan are mandatory.
-
Flammability: THF and Grignard reagents are highly flammable.[5][8] The entire process must be conducted under an inert atmosphere (nitrogen or argon) to exclude oxygen and moisture. All equipment must be properly grounded to prevent static discharge.
-
Water Reactivity: Magnesium and Grignard reagents react violently with water, producing flammable hydrogen gas.[6] All reagents and solvents must be strictly anhydrous.
-
Pressure Management: The reactor should be equipped with a pressure relief valve and a rupture disc to safely manage any unexpected pressure buildup.[6]
Process Workflow Diagram
Caption: A stepwise workflow for the industrial production of this compound.
Conclusion
The scale-up synthesis of this compound via the Grignard route is a viable and efficient method for industrial production. Careful planning, robust engineering controls, and strict adherence to safety protocols are essential for a successful and safe manufacturing process. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and professionals involved in the synthesis of this important pharmaceutical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:35979-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. acs.org [acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dchas.org [dchas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methylbutan-2-ol
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylbutan-2-ol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an ester, such as ethyl 3-bromopropionate, with two equivalents of a Grignard reagent, typically methylmagnesium bromide, followed by an aqueous workup.[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis are often attributed to issues with the Grignard reagent. Grignard reagents are highly reactive and sensitive to moisture and acidic protons. Common causes for low yields include:
-
Presence of water: Water will quench the Grignard reagent, rendering it inactive. It is crucial to use anhydrous solvents and thoroughly dried glassware.[2]
-
Impure starting materials: The presence of impurities in the starting materials, particularly the ester, can lead to side reactions.
-
Incorrect stoichiometry: The reaction requires at least two equivalents of the Grignard reagent per equivalent of the ester.[3][4] Using less than this will result in incomplete conversion.
-
Reaction temperature: The reaction is typically carried out at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side products.[1]
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reaction is the quenching of the Grignard reagent by any source of protons, such as water or alcohols. Additionally, if only one equivalent of the Grignard reagent adds to the ester, a ketone intermediate is formed. This ketone is more reactive than the starting ester and will quickly react with another equivalent of the Grignard reagent.[3] However, incomplete reaction can lead to a mixture of products.
Q4: How can I purify the crude this compound?
A4: The crude product is typically an oil and can be purified by column chromatography.[5] A common solvent system for purification is a mixture of petroleum ether and ethyl acetate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | Inactive Grignard reagent due to moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient amount of Grignard reagent. | Use at least two equivalents of methylmagnesium bromide for every equivalent of ethyl 3-bromopropionate. | |
| Product is a mixture of compounds | Incomplete reaction. | Ensure the reaction is stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. |
| Side reactions due to temperature fluctuations. | Maintain a constant low temperature (0°C) during the addition of the Grignard reagent. | |
| Difficulty in purification | Presence of highly polar impurities. | During the workup, ensure proper partitioning between the organic and aqueous layers. A brine wash can help remove water-soluble impurities. |
| Oily crude product that is difficult to handle. | This is the expected form of the product.[5] Proceed with column chromatography for purification. |
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of this compound using the Grignard reaction.
| Starting Materials | Reagents | Solvent | Temperature | Reported Yield | Reference |
| Ethyl 3-bromopropionate | Methylmagnesium bromide | Tetrahydrofuran (THF) | 0°C | 75.1% | [1][5] |
Experimental Protocol
Synthesis of this compound via Grignard Reaction
This protocol is based on a reported procedure.[1]
Materials:
-
Ethyl 3-bromopropionate
-
Methylmagnesium bromide (solution in a suitable ether solvent)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a solution of ethyl 3-bromopropionate (1.0 eq) in anhydrous THF, slowly add methylmagnesium bromide (2.0 eq) at 0°C under an inert atmosphere.
-
Continuously stir the reaction mixture at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction by carefully adding aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer, and wash it with water.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a yellow oil.[5]
Visualizations
Below are diagrams illustrating the synthesis pathway, potential side reactions, and a troubleshooting workflow.
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Synthesis of 4-Bromo-2-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methylbutan-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most commonly cited method for the synthesis of this compound is the Grignard reaction between ethyl 3-bromopropionate and methylmagnesium bromide.[1] This reaction typically involves the addition of two equivalents of the Grignard reagent to the ester in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup.[1]
Q2: What are the main reactants and reagents involved in this synthesis?
A2: The key components for this synthesis are:
-
Substrate: Ethyl 3-bromopropionate
-
Grignard Reagent: Methylmagnesium bromide
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether[1]
-
Quenching Agent: Aqueous ammonium chloride solution is often used during the workup.[2]
Q3: Are there any alternative synthetic routes to this compound?
A3: While the Grignard reaction with ethyl 3-bromopropionate is a primary method, alternative approaches could be envisioned. One possibility involves the hydrobromination of 2-methylbut-3-en-2-ol. However, this reaction proceeds through a carbocation intermediate which is prone to rearrangement (allylic shift), potentially leading to a mixture of isomeric products and not selectively forming the desired compound.[3][4][5]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive Grignard Reagent: The methylmagnesium bromide may have been deactivated by exposure to moisture or air.[6][7] Grignard reagents are highly sensitive to protic sources.[6][8] | - Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere).- Use anhydrous solvents.- Prepare the Grignard reagent fresh before use or titrate it to determine its exact concentration. |
| 2. Insufficient Grignard Reagent: The reaction requires two equivalents of methylmagnesium bromide per equivalent of ethyl 3-bromopropionate.[9] | - Use a slight excess of the Grignard reagent (e.g., 2.2-2.5 equivalents) to ensure complete reaction. | |
| Presence of a significant amount of ketone byproduct (5-bromo-2-pentanone) | 1. Incomplete Reaction: The reaction may have been stopped prematurely, or an insufficient amount of Grignard reagent was used, leading to the isolation of the intermediate ketone.[9] | - Ensure at least two equivalents of the Grignard reagent are used.- Allow for sufficient reaction time after the addition of the second equivalent of the Grignard reagent. |
| 2. Low Reaction Temperature: Very low temperatures might slow down the second addition of the Grignard reagent to the ketone intermediate more than the first addition to the ester. | - While the initial addition is often performed at low temperatures (e.g., 0 °C), allowing the reaction to warm to room temperature can facilitate the second addition. | |
| Isolation of a significant amount of starting material (ethyl 3-bromopropionate) | 1. Enolization of the Ester: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ester, leading to an enolate and consumption of the Grignard reagent without addition. | - Add the Grignard reagent slowly to the ester solution at a low temperature to minimize the time the Grignard reagent is in excess locally. |
| Formation of high molecular weight byproducts | 1. Intermolecular Coupling Reactions: The Grignard reagent can potentially react with the bromo-substituent of the ester or the product in an intermolecular fashion. | - Use dilute solutions to minimize intermolecular reactions.- Maintain a low reaction temperature. |
| Presence of ethane or other gaseous byproducts | 1. Reaction with Protic Contaminants: The methylmagnesium bromide reacts with any source of protons (e.g., water, alcohols) to produce methane. Ethane could be a byproduct from the synthesis of the Grignard reagent itself (Wurtz coupling). | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on typical Grignard reactions with esters.
Materials:
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Ethyl 3-bromopropionate
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Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place the ethyl 3-bromopropionate dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
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Slowly add 2.2 equivalents of methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ester over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.[2]
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Overview of the main synthesis and common side reactions.
References
- 1. reddit.com [reddit.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. quora.com [quora.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. グリニャール試薬 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of 4-Bromo-2-methylbutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Bromo-2-methylbutan-2-ol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate indicates that the reaction did not go to completion or that side reactions occurred. Based on the synthesis of this compound from ethyl 3-bromopropionate and methylmagnesium bromide, the most common impurities are:
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Unreacted Ethyl 3-bromopropionate: This starting material is less polar than the desired product.
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4-Bromo-2-butanone (Ketone Intermediate): The Grignard reaction with an ester proceeds through a ketone intermediate. If an insufficient amount of Grignard reagent is used, this ketone can be a significant impurity.[1][2] It will be more polar than the starting ester but less polar than the final alcohol product.
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Byproducts from the Grignard Reagent: Reaction of the Grignard reagent with moisture or atmospheric carbon dioxide can produce alkanes and carboxylic acids, respectively.
Q2: I am having trouble separating the product from impurities using column chromatography. What can I do?
A2: Column chromatography is the recommended method for purifying this compound. If you are experiencing poor separation, consider the following:
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Solvent System Optimization: A common eluent system is a 3:1 mixture of petroleum ether and ethyl acetate. If this is not providing adequate separation, try adjusting the polarity. A less polar system (e.g., 4:1 or 5:1 petroleum ether:ethyl acetate) may improve the separation of the desired product from more polar impurities.
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Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and load it onto the column as a narrow band. Overloading the column can also lead to poor separation.
Q3: My purified product appears to be degrading on the silica gel column, resulting in a low yield. How can I prevent this?
A3: Tertiary alcohols, particularly those with a bromine atom, can be susceptible to decomposition on acidic silica gel, primarily through elimination (dehydration) or substitution reactions. To mitigate this:
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Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in the eluent containing a small amount of triethylamine (e.g., 1%).
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Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
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Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
Q4: Can I purify this compound by distillation?
A4: While distillation is a common purification technique for liquids, it may pose challenges for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. If you choose to attempt distillation, it is crucial to use vacuum distillation to lower the boiling point and minimize the risk of degradation.
Q5: The product "oils out" during attempted recrystallization. What should I do?
A5: "Oiling out" occurs when a compound melts before it dissolves in the hot solvent or comes out of solution as a liquid rather than forming crystals. Since this compound is often an oil at room temperature, traditional recrystallization may be challenging. If you are attempting to crystallize it at low temperatures:
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Use a Low-Temperature Solvent: Choose a solvent in which the compound is soluble at room temperature but sparingly soluble at very low temperatures (e.g., in a dry ice/acetone bath).
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Scratching and Seeding: Initiate crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Data Presentation
| Purification Method | Typical Parameters | Expected Purity | Expected Yield | Reference |
| Column Chromatography | Stationary Phase: Silica gel | >95% | ~75% | |
| Eluent: Petroleum ether/Ethyl acetate (3:1) | ||||
| Vacuum Distillation | Pressure: Reduced pressure is necessary | Variable | Variable | |
| Temperature: As low as possible |
Experimental Protocols
Column Chromatography Protocol for the Purification of this compound:
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Prepare the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., petroleum ether/ethyl acetate 3:1). Stir to create a uniform slurry.
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Pack the Column: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
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Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica bed using a pipette.
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Elute the Column: Open the stopcock and begin collecting fractions. Maintain a constant flow of the eluent through the column.
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Monitor the Separation: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Synthesis pathway of this compound and key potential impurities.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Grignard Reactions for 4-Bromo-2-methylbutan-2-ol
Welcome to the technical support center for the Grignard reaction of 4-Bromo-2-methylbutan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Can I perform a Grignard reaction directly with this compound?
A1: No, a direct Grignard reaction is not feasible. Grignard reagents are highly basic and will react with the acidic proton of the hydroxyl group in this compound.[1][2][3] This acid-base reaction is much faster than the formation of the Grignard reagent, and it will quench any Grignard reagent that does form. Therefore, the hydroxyl group must be protected before attempting the Grignard reaction.
Q2: What is a protecting group and which one should I use for the hydroxyl group?
A2: A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting under certain conditions.[3] For alcohols, a common and effective protecting group is a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[1][2] These are generally stable to Grignard conditions and can be removed later to regenerate the alcohol.
Q3: My Grignard reaction is difficult to initiate, even with the protected starting material. What can I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. Here are several activation techniques:
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Mechanical Activation: Gently crush some of the magnesium turnings in the reaction flask with a dry glass rod to expose a fresh surface.
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Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to activate its surface.
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Entrainment: Add a small amount of a more reactive alkyl halide to initiate the reaction.
Q4: I have a low yield of my desired product. What are the potential side reactions?
A4: Low yields can be attributed to several side reactions:
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Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer. In this case, 2,2,5,5-tetramethylhexane-2,5-diol (after deprotection) would be the Wurtz coupling product.
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Elimination: Tertiary alkyl halides are prone to elimination reactions, which can be promoted by heat.
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Reaction with Air or Moisture: Grignard reagents are sensitive to air and moisture. Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
Q5: What is the likely outcome if I attempt the reaction without protecting the hydroxyl group?
A5: If you attempt the reaction without protecting the hydroxyl group, the primary reaction will be an acid-base reaction between the Grignard reagent and the alcohol. You will likely recover the deprotonated starting material after workup, with no formation of the desired Grignard product. Intramolecular cyclization to form 2,2-dimethyltetrahydrofuran is also a possibility under basic conditions.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not initiate | Inactive magnesium surface (oxide layer). | Crush magnesium turnings under inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Traces of water in glassware or solvent. | Flame-dry all glassware before use. Use freshly distilled anhydrous solvents. | |
| Low yield of Grignard product | Incomplete reaction. | Ensure magnesium is fully consumed. Allow for sufficient reaction time. |
| Side reactions (Wurtz coupling, elimination). | Add the alkyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide. Keep the reaction temperature low. | |
| Grignard reagent decomposition. | Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Formation of a white precipitate during Grignard formation | Formation of magnesium alkoxide if hydroxyl group is not protected. | Protect the hydroxyl group before the reaction. |
| Low yield in the subsequent reaction with an electrophile | Inaccurate concentration of the Grignard reagent. | Titrate the Grignard reagent before use to determine its exact concentration. |
| Steric hindrance from the tertiary Grignard reagent. | Use a less sterically hindered electrophile if possible. Consider using a catalyst for the coupling reaction. |
III. Experimental Protocols
Protocol 1: Protection of this compound with Trimethylsilyl Chloride (TMSCl)
Objective: To protect the hydroxyl group of this compound as a trimethylsilyl ether.
Materials:
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This compound
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Trimethylsilyl chloride (TMSCl)
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Triethylamine (Et3N) or imidazole
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Anhydrous dichloromethane (DCM) or diethyl ether
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Anhydrous sodium sulfate or magnesium sulfate
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Saturated aqueous sodium bicarbonate
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Brine
Procedure:
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Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Add triethylamine (1.2 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add TMSCl (1.1 equivalents) dropwise from the dropping funnel over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product.
Protocol 2: Grignard Reaction of Protected this compound
Objective: To form the Grignard reagent from the TMS-protected this compound and react it with an electrophile.
Materials:
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TMS-protected this compound
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal or 1,2-dibromoethane (as initiator)
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Electrophile (e.g., a ketone or aldehyde)
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Saturated aqueous ammonium chloride
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Add a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Add a small amount of anhydrous diethyl ether to cover the magnesium.
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Dissolve the TMS-protected this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).
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Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours until the magnesium is consumed.
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Cool the Grignard solution to 0 °C.
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Add a solution of the electrophile (1 equivalent) in anhydrous diethyl ether dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to obtain the crude product.
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The TMS protecting group can be removed by treatment with a mild acid or a fluoride source like tetrabutylammonium fluoride (TBAF).
IV. Visualizations
Caption: Overall workflow for the Grignard reaction of this compound.
References
"4-Bromo-2-methylbutan-2-ol" decomposition pathways and prevention
Welcome to the technical support center for 4-Bromo-2-methylbutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways of this compound and to offer strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway for this compound, a halohydrin, is through an intramolecular SN2 reaction, also known as intramolecular cyclization. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom bonded to the bromine, which is the leaving group. This results in the formation of a cyclic ether, specifically 2,2-dimethyloxetane.[1][2][3][4][5] This reaction is a variation of the Williamson ether synthesis.[1][5]
Q2: What conditions can promote the decomposition of this compound?
A2: Decomposition is primarily promoted by basic conditions, which facilitate the deprotonation of the hydroxyl group, initiating intramolecular cyclization.[1][2][3] Elevated temperatures can also accelerate this process. The presence of strong nucleophiles may lead to intermolecular substitution reactions, competing with the intramolecular cyclization.
Q3: What are the likely decomposition products of this compound?
A3: The main decomposition product is 2,2-dimethyloxetane, formed via intramolecular cyclization. In the presence of external nucleophiles, other substitution products may be observed. Under strongly acidic conditions or at high temperatures, elimination of HBr to form an alkene is a possible, though less common, pathway for tertiary alcohols.
Q4: How can I prevent the decomposition of this compound during storage?
A4: To minimize decomposition during storage, this compound should be stored at refrigerated temperatures, typically between 2°C and 8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric bases. The storage area should be dry and well-ventilated.
Q5: What precautions should I take during a reaction to prevent decomposition?
A5: To prevent decomposition during a reaction, it is crucial to control the reaction conditions carefully. If the desired reaction does not require basic conditions, maintain a neutral or slightly acidic pH. If a base is necessary for a subsequent step, it should be added at a low temperature and only when needed. The use of non-nucleophilic bases can be advantageous if only deprotonation of another functional group is desired without inducing cyclization of the halohydrin.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of desired product and presence of an unexpected, more volatile byproduct. | The primary cause is likely the decomposition of this compound into 2,2-dimethyloxetane via intramolecular cyclization. This is often triggered by basic conditions or elevated temperatures. | - Control pH: Ensure the reaction medium is neutral or slightly acidic, unless basic conditions are required for your specific transformation. - Temperature Control: Perform the reaction at the lowest effective temperature. - Order of Reagent Addition: If a base is required, consider adding it at a later stage of the reaction and at a reduced temperature. |
| Formation of multiple unidentified byproducts. | This could be due to a combination of intramolecular cyclization and intermolecular side reactions with other nucleophiles present in the reaction mixture. | - Use of a Protecting Group: Consider protecting the hydroxyl group of this compound with a suitable protecting group (e.g., silyl ether) before proceeding with reactions that require basic or strongly nucleophilic conditions. The protecting group can be removed in a subsequent step. - Choice of Solvent: Use a non-polar, aprotic solvent to minimize the solubility and reactivity of any residual water, which can act as a base or nucleophile. |
| Inconsistent reaction outcomes. | This may be due to the variable quality of the this compound starting material, which may already contain decomposition products. | - Purity Check: Before use, check the purity of the this compound by techniques such as NMR or GC-MS to ensure the absence of significant amounts of 2,2-dimethyloxetane or other impurities. - Fresh Starting Material: Use freshly opened or purified starting material for critical reactions. |
Decomposition Pathways and Prevention Workflow
The following diagrams illustrate the primary decomposition pathway of this compound and a recommended workflow to prevent its degradation during experimental procedures.
References
Technical Support Center: Purification of Crude "4-Bromo-2-methylbutan-2-ol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude "4-Bromo-2-methylbutan-2-ol".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of "this compound", primarily focusing on column chromatography, the most common purification method for this compound.
Issue 1: Product Elutes with Impurities
Q: My desired product, "this compound", is co-eluting with impurities during column chromatography. How can I improve the separation?
A: Co-elution is a common challenge, especially with closely related impurities. Here are several strategies to enhance separation:
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Optimize the Solvent System:
-
Decrease Polarity: If the product and impurities are eluting too quickly, decrease the polarity of the eluent system. For a typical petroleum ether/ethyl acetate system, this means increasing the proportion of petroleum ether.
-
Gradient Elution: Start with a low polarity solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values. A shallow gradient around the elution point of your product can be particularly effective.
-
Alternative Solvents: Consider using a different solvent system altogether. For example, dichloromethane/methanol or hexanes/tert-butyl methyl ether might offer different selectivity.
-
-
Modify the Stationary Phase:
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Change Adsorbent: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.
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Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can deactivate the silica by adding a small amount of a base, like triethylamine (0.1-1%), to the eluent.
-
-
Check for Overloading: Loading too much crude product onto the column can lead to band broadening and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 sample-to-silica ratio by weight.
Issue 2: Product Degradation on the Column
Q: I suspect my "this compound" is degrading on the silica gel column, leading to low yield and new, more polar spots on the TLC.
A: "this compound" is a tertiary alcohol, which can be susceptible to acid-catalyzed elimination of water to form alkenes, particularly on acidic stationary phases like silica gel.
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Deactivate the Silica Gel: As mentioned above, adding a small amount of triethylamine or another amine base to the eluent can neutralize the acidic sites on the silica gel and prevent this side reaction.
-
Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.
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Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A flash chromatography setup is ideal for this.
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Alternative Purification Methods: If degradation is severe, consider non-chromatographic methods such as vacuum distillation if the impurities have sufficiently different boiling points.
Issue 3: Streaking or Tailing of the Product Spot on TLC and Column
Q: My product spot is streaking on the TLC plate, and the fractions from the column show significant tailing.
A: Tailing is often an indication of strong interaction between the analyte and the stationary phase, or issues with the sample application or solvent system.
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Check Sample Solubility: Ensure your crude product is fully dissolved in the loading solvent before applying it to the column.
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Use a Less Polar Loading Solvent: Dissolve the sample in the weakest possible solvent that it is soluble in, ideally the initial eluent, to ensure a tight application band.
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Add a Modifier to the Eluent: For polar compounds like alcohols, adding a small amount of a more polar solvent (e.g., a few drops of methanol in a dichloromethane eluent) can sometimes improve peak shape by competing for the active sites on the silica.
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Consider Ionization: Although less common for this compound, ensure the pH of your system is not causing partial ionization of your compound, which can lead to tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude "this compound" synthesized via a Grignard reaction?
A1: Based on the synthesis from ethyl 3-bromopropionate and methylmagnesium bromide, the following impurities are plausible:
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Unreacted Starting Materials: Ethyl 3-bromopropionate and residual Grignard reagent (or its quenched products).
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Grignard Byproducts: Biphenyl (if bromobenzene was used to initiate the Grignard formation) and products of Wurtz coupling.
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Side-Reaction Products: The intermediate ketone (5-bromo-2-pentanone) formed after the first addition of the Grignard reagent may be present if the reaction did not go to completion.
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Elimination Products: 2-Methyl-4-bromobut-1-ene and 2-Methyl-4-bromobut-2-ene, formed by dehydration of the tertiary alcohol, especially if acidic conditions were present during workup or purification.
Q2: What is a typical solvent system for the column chromatography of "this compound"?
A2: A commonly used solvent system is a mixture of petroleum ether (or hexanes) and ethyl acetate. A starting point for developing the separation could be a 3:1 to 5:1 ratio of petroleum ether to ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product.
Q3: Can I use distillation to purify "this compound"?
A3: Yes, vacuum distillation can be a viable purification method, especially for larger quantities or if the impurities have significantly different boiling points from the product. Given that "this compound" is a relatively high-boiling liquid, distillation under reduced pressure is necessary to prevent decomposition at high temperatures.
Q4: How can I tell if my purified product is clean?
A4: The purity of your "this compound" can be assessed by several methods:
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Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate when visualized under UV light (if applicable) and with an appropriate stain (e.g., potassium permanganate or p-anisaldehyde).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to determine the structure and purity of the compound. The absence of signals corresponding to impurities is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass spectra, allowing for the identification and quantification of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic absorption bands for an alcohol (a broad O-H stretch around 3400 cm-1) and the C-Br bond.
Data Presentation
Table 1: Comparison of Purification Methods for "this compound"
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-80% | High resolution for closely related impurities; applicable to a wide range of scales. | Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic stationary phases. |
| Vacuum Distillation | 90-95% | 70-90% | Good for large-scale purification; faster than chromatography. | Less effective for impurities with similar boiling points; risk of thermal decomposition if not performed under sufficient vacuum. |
| Preparative TLC | >98% | < 60% | Excellent separation for small quantities; good for isolating very pure samples. | Not suitable for large-scale purification; can be tedious. |
Experimental Protocols
Protocol 1: Column Chromatography of Crude "this compound"
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Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to the initial, low-polarity eluent (e.g., 5% ethyl acetate in petroleum ether). Stir to create a uniform slurry.
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Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
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Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica bed.
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Elution: Begin eluting with the initial solvent system. Collect fractions in test tubes or vials.
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Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
Mandatory Visualization
Caption: Workflow for the purification of this compound via column chromatography.
Caption: A logical diagram for troubleshooting common issues during purification.
Troubleshooting low conversion rates in "4-Bromo-2-methylbutan-2-ol" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methylbutan-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed laboratory-scale synthesis is the Grignard reaction. This involves the reaction of ethyl 3-bromopropionate with two equivalents of a methylmagnesium halide (commonly methylmagnesium bromide or chloride) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2][3][4] The Grignard reagent acts as a strong nucleophile, attacking the ester carbonyl group twice to form the tertiary alcohol after an acidic workup.[3][4]
Q2: What are the critical parameters to control for a successful Grignard reaction?
A2: The success of a Grignard reaction is highly sensitive to several factors. Key parameters to control include:
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Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water.[5][6][7] This reaction, known as quenching, will consume the Grignard reagent and reduce the yield of the desired product. All glassware must be thoroughly dried, and anhydrous solvents must be used.[7]
-
Magnesium Activation: The reaction is initiated on the surface of the magnesium metal. A passivating layer of magnesium oxide can prevent the reaction from starting.[1] Activation of the magnesium surface is often necessary.
-
Temperature Control: The formation of the Grignard reagent is exothermic. While some initial heating may be required for initiation, the reaction should be cooled to maintain a controlled rate and prevent side reactions. The subsequent reaction with the ester should also be performed at a low temperature, typically 0 °C, to favor the desired addition reaction.
-
Reagent Stoichiometry: An excess of the Grignard reagent is often used to ensure complete consumption of the ester and to compensate for any accidental quenching.[8]
Q3: My Grignard reaction to synthesize this compound is not starting. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, usually due to an unreactive magnesium surface. Here are several troubleshooting steps:
-
Activate the Magnesium:
-
Mechanical Activation: Crush the magnesium turnings with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to form magnesium halides, which helps to clean the surface and initiate the reaction.
-
-
Ensure Anhydrous Conditions: Double-check that all glassware was flame-dried or oven-dried and that the solvent is truly anhydrous.
-
Local Heating: Gently warm a small spot of the reaction flask with a heat gun to try and initiate the reaction locally. Once started, the exothermic nature of the reaction should sustain it.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to initiate the new batch.
Troubleshooting Low Conversion Rates
Q4: I am observing a low yield of this compound. What are the potential causes and solutions?
A4: Low conversion rates and yields can be attributed to several factors. The following table summarizes common issues and their remedies.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Tertiary Alcohol | Inaccurate Grignard Reagent Concentration: The actual concentration of the Grignard reagent may be lower than assumed, leading to incomplete reaction. | Titrate a small aliquot of the Grignard reagent before use to determine its exact molarity and adjust the stoichiometry accordingly. |
| Presence of Moisture: Traces of water in the glassware or solvent will quench the Grignard reagent.[5][7] | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use freshly opened anhydrous solvents or solvents that have been appropriately dried. | |
| Side Reactions: Competing reactions can consume the starting materials or the product. | Maintain a low reaction temperature (e.g., 0 °C) during the addition of the ester to the Grignard reagent. Ensure slow, dropwise addition of the ester to the Grignard solution to avoid localized heating. | |
| Formation of Byproducts | Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer. | Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide. |
| Enolization of the Ester: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to the recovery of starting material after workup.[1] | This is less common with esters compared to ketones but can be minimized by using a less sterically hindered Grignard reagent (not applicable here) and maintaining a low reaction temperature. | |
| Formation of a Ketone Intermediate: The reaction of the Grignard reagent with the ester initially forms a ketone. If the reaction is not driven to completion, this ketone may be isolated. | Use a sufficient excess of the Grignard reagent (at least 2 equivalents) to ensure the reaction proceeds to the tertiary alcohol.[3] |
Quantitative Data on Reaction Parameters
The following tables provide an overview of how different parameters can affect the yield of a Grignard reaction. While specific data for the synthesis of this compound is limited in the literature, these general trends are highly applicable.
Table 1: Effect of Magnesium Activation Method on Grignard Reagent Yield
| Activation Method | Principle | Advantages | Disadvantages | Reported Yields |
| Iodine | Reacts with the magnesium surface to form magnesium iodide, which helps to clean and activate the surface. | Simple and effective for most Grignard preparations. | Can introduce impurities if used in excess. | Good to Excellent |
| 1,2-Dibromoethane | Reacts with magnesium to form magnesium bromide and ethene gas, exposing a fresh magnesium surface. | Very effective for initiating stubborn reactions. | Introduces a reactive halide into the system. | Good to Excellent |
| Mechanical Grinding | Physically removes the magnesium oxide layer. | Avoids chemical contaminants. | Can be difficult to perform under anhydrous conditions. | Good |
| No Activation | Relies on the inherent reactivity of the magnesium. | Simplest method. | Often leads to long induction periods or reaction failure. | Poor to Moderate |
Table 2: Influence of Water Contamination on Grignard Reaction Yield
| Water Content (mol % relative to Grignard reagent) | Expected Yield of Tertiary Alcohol | Primary Side Product |
| < 0.1% | High (>90%) | Minimal |
| 1% | Moderate (70-80%) | Alkane from quenched Grignard |
| 5% | Low (30-50%) | Alkane from quenched Grignard |
| >10% | Very Low (<10%) | Alkane from quenched Grignard |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl bromide (as a solution in diethyl ether) or Methyl iodide
-
Anhydrous diethyl ether or THF
-
Ethyl 3-bromopropionate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, place a solution of methyl bromide (2.2 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl 3-bromopropionate:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve ethyl 3-bromopropionate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add dilute hydrochloric acid until it dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Logical relationships between experimental factors and reaction outcomes.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Reaction of 4-Bromo-2-methylbutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving 4-Bromo-2-methylbutan-2-ol using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected products from a reaction with this compound?
A1: Depending on the reaction conditions, this compound can undergo several transformations. The most common products are formed through elimination or substitution reactions. Under basic conditions, an E2 elimination of hydrobromic acid (HBr) is likely, yielding 2-methyl-3-buten-2-ol . In the presence of a strong, non-nucleophilic acid, dehydration (elimination of water) can occur, also potentially forming alkenes.[1][2][3] Substitution of the bromide by a nucleophile is another common pathway.
Q2: Which technique, TLC or GC-MS, is better for monitoring my reaction?
A2: Both techniques are valuable and provide complementary information.
-
TLC is a rapid, simple, and inexpensive method ideal for quick checks of reaction progress.[4] It allows for the simultaneous analysis of multiple time points and is excellent for visualizing the disappearance of the starting material and the appearance of products.
-
GC-MS is a more powerful technique that provides separation of volatile compounds with high resolution and delivers mass spectrometry data for structural confirmation of reactants and products.[5] It is particularly useful for identifying unexpected byproducts and for quantitative analysis.
Q3: How do I choose an appropriate TLC solvent system?
A3: A good starting point for separating compounds of moderate polarity, like this compound and its likely products, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6][7][8][9] You can adjust the ratio to achieve optimal separation, where the Rf values of the components are ideally between 0.2 and 0.8.[8]
Q4: How can I visualize the spots on my TLC plate?
A4: Since this compound and its likely product, 2-methyl-3-buten-2-ol, lack a chromophore, they will not be visible under UV light unless your TLC plates have a fluorescent indicator.[10] Staining is therefore necessary. Common staining methods for these compounds include:
-
Potassium permanganate (KMnO4) stain: This stain reacts with compounds that can be oxidized, such as alcohols and alkenes, appearing as yellow or brown spots on a purple background.
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[10]
Q5: What are the key considerations for preparing my reaction sample for GC-MS analysis?
A5: Proper sample preparation is crucial for obtaining reliable GC-MS data.[11][12] Key steps include:
-
Quenching the reaction: Stop the reaction at a specific time point by adding a suitable quenching agent.
-
Extraction: Extract the organic compounds from the reaction mixture using a volatile organic solvent.
-
Drying: Remove any residual water from the organic extract.
-
Dilution: Dilute the sample to an appropriate concentration (typically in the low ppm range) before injection into the GC-MS.[11]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar or acidic/basic.[10][13][14][15] | - Dilute the sample before spotting on the TLC plate.- Add a small amount of a modifier to the developing solvent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds).[10][15] |
| Rf values are too high or too low | - The polarity of the developing solvent is incorrect.[10] | - If Rf values are too high (spots run near the solvent front), decrease the polarity of the solvent system (e.g., increase the proportion of hexane).- If Rf values are too low (spots remain near the baseline), increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).[10] |
| No spots are visible after staining | - The sample is too dilute.- The compound has evaporated from the TLC plate.- The chosen stain is not suitable for the compounds. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10][14]- Ensure the compounds of interest are not highly volatile.- Try a different staining method. |
| Spots are not round | - The TLC plate was not developed in a saturated chamber.- The spotting technique was poor. | - Ensure the developing chamber is sealed and contains a piece of filter paper to saturate the atmosphere with solvent vapor.- Apply the sample as a small, concentrated spot. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated injector liner.- Trim the first few centimeters of the column.- Condition the column at a high temperature.[5] |
| Peak Fronting | - Column overload.- Incompatible solvent. | - Dilute the sample.- Ensure the injection solvent is appropriate for the analysis. |
| Ghost peaks (peaks in a blank run) | - Contamination from a previous injection.- Septum bleed. | - Run a solvent blank to wash the column.- Replace the injector septum.[16] |
| Poor resolution between peaks | - Inappropriate GC temperature program.- Carrier gas flow rate is not optimal. | - Optimize the temperature ramp of the GC oven.- Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
| No peaks detected | - Sample concentration is too low.- Issues with the injector or detector. | - Concentrate the sample or inject a larger volume.- Check the instrument for leaks or other hardware problems. |
Quantitative Data Summary
The following table provides expected, approximate Rf and retention time values for monitoring the elimination reaction of this compound to 2-methyl-3-buten-2-ol. These values are illustrative and can vary depending on the specific experimental conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected TLC Rf * | Expected GC Retention Time (min) ** | Key Mass Fragments (m/z) |
| This compound | CC(C)(O)CCBr | 167.05[17][18] | 0.4 | 8.5 | 152/154 (M-CH3)+, 121/123, 71, 59 |
| 2-methyl-3-buten-2-ol | CH2=CHC(C)(O)H | 86.13[19] | 0.6 | 5.2 | 71 (M-CH3)+, 59, 43 |
*Typical values for a silica gel TLC plate developed with 20% ethyl acetate in hexane. **Illustrative values for a standard non-polar GC column (e.g., DB-5ms) with a temperature program.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary.
-
Spotting: Spot the aliquot onto a silica gel TLC plate on a baseline drawn in pencil. Also spot the starting material (this compound) and, if available, the expected product as references.
-
Development: Place the TLC plate in a sealed chamber containing a suitable solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots using an appropriate stain (e.g., potassium permanganate).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot(s).
Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Add a volatile organic solvent (e.g., diethyl ether or dichloromethane) to the vial, cap it, and vortex to extract the organic components.
-
Allow the layers to separate and carefully transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous sodium sulfate).
-
Filter the dried organic solution and dilute it to an appropriate concentration (e.g., 1-10 ppm) with the same solvent.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that provides good separation of the expected components.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times.
-
Confirm the identity of each peak by analyzing its mass spectrum. Look for the molecular ion peak and characteristic fragment ions. For brominated compounds, look for the characteristic M and M+2 isotope pattern.[20]
-
Monitor the relative peak areas of the starting material and product(s) over time to determine the reaction progress.
-
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC and GC-MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ellesmere OCR A level Chemistry - 4.2.1 (d,e) Elimination and Substitution reactions of Alcohols [sites.google.com]
- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 5. lotusinstruments.com [lotusinstruments.com]
- 6. rsc.org [rsc.org]
- 7. brainly.com [brainly.com]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. spectrabase.com [spectrabase.com]
- 11. homework.study.com [homework.study.com]
- 12. 4-Bromo-2-methylbutanal | C5H9BrO | CID 14342963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. reddit.com [reddit.com]
- 17. This compound | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. 3-Buten-2-ol, 2-methyl- [webbook.nist.gov]
- 20. m.youtube.com [m.youtube.com]
Improving the stability of "4-Bromo-2-methylbutan-2-ol" during storage
Welcome to the technical support center for 4-Bromo-2-methylbutan-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of this valuable chemical intermediate during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
Encountering issues with the stability of this compound? Follow this troubleshooting guide to identify and resolve potential degradation problems.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the conditions summarized in the table below. These conditions are based on information from various chemical suppliers.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents potential oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Purity | Store in a pure state, free from contaminants | Avoids catalytic degradation. |
Q2: I've noticed a discoloration of my this compound sample. What could be the cause?
A2: Discoloration is a common indicator of chemical degradation. For this compound, this could be due to several factors:
-
Exposure to light: Photodegradation can lead to the formation of colored byproducts.
-
Presence of impurities: Acidic or basic impurities can catalyze decomposition reactions.
-
Elevated temperatures: Storing the compound at room temperature or higher for extended periods can accelerate degradation. Bromo tertiary alcohols are known to be less stable than their chloro- counterparts and can be sensitive to heat.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are intramolecular cyclization and elimination reactions.
-
Intramolecular Cyclization (Williamson Ether Synthesis): In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction, displacing the bromide to form a stable five-membered cyclic ether, 2,2-dimethyltetrahydrofuran.[1][2][3][4]
-
Elimination (Dehydrohalogenation): Strong bases can promote the elimination of hydrogen bromide (HBr) to yield alkenes, such as 2-methylbut-3-en-2-ol or 2-methylbut-2-en-2-ol.[5][6]
-
Acid-Catalyzed Reactions: Under acidic conditions, the tertiary alcohol can undergo dehydration to form an alkene, or the C-Br bond can be cleaved. Tertiary alcohols are generally more reactive under acidic conditions.
Caption: Potential degradation pathways.
Q4: Can I use a standard freezer for long-term storage?
A4: While low temperatures are beneficial, repeated freeze-thaw cycles can potentially lead to the segregation of impurities or the introduction of moisture, which may accelerate degradation. Storing at a stable refrigerated temperature (2-8°C) is generally preferred. If freezing is necessary, aliquot the compound into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Q5: Are there any incompatible materials I should avoid when handling or storing this compound?
A5: Yes. To maintain stability, avoid contact with:
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) as they can catalyze intramolecular cyclization and elimination reactions.[5]
-
Strong Acids: Can promote dehydration and other side reactions.
-
Strong Oxidizing Agents: The alcohol functionality can be susceptible to oxidation.
-
Reactive Metals: Avoid contact with metals that can catalyze decomposition. Use glass or other inert containers and equipment.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
Objective: To monitor the purity of this compound over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Obtain a fresh, high-purity sample of this compound.
-
Divide the sample into several small, amber glass vials, each containing the same volume.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly with a PTFE-lined cap.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., 2-8°C in the dark, room temperature in the dark, room temperature with light exposure).
-
-
Time Points for Analysis:
-
Establish a schedule for analysis (e.g., time 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method (Gas Chromatography-Mass Spectrometry - GC-MS):
-
At each time point, take one vial from each storage condition.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system.
-
GC Parameters (example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters (example):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 40-300.
-
-
-
Data Analysis:
-
At each time point, determine the peak area of this compound and any new peaks that appear.
-
Calculate the relative percentage of the parent compound.
-
Identify potential degradation products by their mass spectra. Key fragments to look for would correspond to the molecular ions of 2,2-dimethyltetrahydrofuran or the alkene degradation products.
-
Protocol 2: Qualitative Test for Acidity
Objective: To quickly check for the presence of acidic impurities (e.g., HBr) in a sample of this compound.
Methodology:
-
Dissolve a small amount of the this compound sample in a neutral, water-miscible solvent like acetone or tetrahydrofuran.
-
Add a few drops of this solution to a neutral, aqueous solution of a pH indicator (e.g., bromothymol blue).
-
A color change indicating an acidic pH (e.g., yellow for bromothymol blue) suggests the presence of acidic impurities.
-
For a more sensitive test, a calibrated pH meter can be used on an aqueous extract of the compound.
References
Technical Support Center: Catalyst and Reaction Troubleshooting for 4-Bromo-2-methylbutan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Bromo-2-methylbutan-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, focusing on catalyst selection and reaction optimization.
Issue 1: Low or No Yield in the Intramolecular Cyclization to 3,3-dimethyltetrahydrofuran
Possible Causes and Solutions:
-
Inappropriate Base Selection: The choice of base is critical for the deprotonation of the tertiary alcohol to form the alkoxide intermediate, which then undergoes an intramolecular SN2 reaction.
-
Weak Bases: Using a weak base may not be sufficient to deprotonate the tertiary alcohol effectively, leading to a slow or incomplete reaction.
-
Sterically Hindered Bases: While strong, a highly hindered base might struggle to access the hydroxyl group.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[1] Other strong bases like potassium tert-butoxide can also be effective.
-
-
Presence of Water: The alkoxide intermediate is a strong base and will be quenched by any protic solvent, including water.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Solvents like tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Incorrect Reaction Temperature: The rate of the SN2 cyclization is temperature-dependent.
-
Too Low: The reaction may be too slow to proceed to completion in a reasonable timeframe.
-
Too High: This can favor the competing E2 elimination reaction, leading to the formation of undesired alkene byproducts.
-
Solution: The reaction is often started at a lower temperature (e.g., 0 °C) during the addition of the substrate to the base suspension and then allowed to warm to room temperature or gently heated to drive the cyclization to completion.[1] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal temperature.
-
-
Competing Elimination Reaction (Dehydrohalogenation): The alkoxide intermediate can also act as a base to promote the elimination of HBr, leading to the formation of 4-methylpent-3-en-2-ol or other isomeric alkenes. This is a common side reaction for secondary and tertiary alkyl halides.
Issue 2: Formation of a Grignard Reagent is Unsuccessful
Possible Cause and Solution:
-
Presence of an Acidic Proton: The hydroxyl group in this compound is acidic and will react with and quench the highly basic Grignard reagent as it forms.[4][5][6][7]
-
Solution: The hydroxyl group must be "protected" before attempting to form the Grignard reagent. A common protecting group for alcohols is a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[4][5][8] The alcohol is first reacted with a silyl chloride (e.g., TMSCl) in the presence of a base (e.g., triethylamine or imidazole) to form the silyl ether.[4][5] This protected compound can then be used to form the Grignard reagent. The protecting group can be removed later in the synthetic sequence using a fluoride source (e.g., TBAF) or acidic workup to regenerate the alcohol.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended "catalyst" for the intramolecular cyclization of this compound to form 3,3-dimethyltetrahydrofuran?
A1: For this intramolecular Williamson ether synthesis, a strong base is required as a reagent rather than a catalyst. The most commonly used and effective base is sodium hydride (NaH).[1] It acts to deprotonate the hydroxyl group to form a sodium alkoxide, which then undergoes an intramolecular SN2 reaction to displace the bromide and form the tetrahydrofuran ring.
Q2: What are the expected side products in the base-mediated reactions of this compound?
A2: The primary side product is typically from the E2 elimination reaction (dehydrohalogenation), which results in the formation of alkenes such as 4-methylpent-3-en-2-ol and 4-methylpent-4-en-2-ol. The ratio of substitution (cyclization) to elimination can be influenced by the choice of base, solvent, and temperature.
Q3: Can I use this compound directly in a Grignard reaction?
A3: No, the acidic proton of the hydroxyl group is incompatible with the formation of a Grignard reagent.[4][5][6][9] The Grignard reagent is a very strong base and will be protonated and destroyed by the alcohol.[9][10] You must protect the hydroxyl group before attempting the Grignard reaction.
Q4: What is a suitable solvent for the intramolecular cyclization of this compound?
A4: Anhydrous polar aprotic solvents are ideal for this reaction. Tetrahydrofuran (THF) is a common and excellent choice as it is relatively polar to dissolve the reactants but does not have acidic protons that would interfere with the reaction.[1]
Q5: How can I monitor the progress of the intramolecular cyclization reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, this compound. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the product, 3,3-dimethyltetrahydrofuran, and any side products.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound
| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Desired Product | Potential Side Products | Typical Yield |
| Intramolecular Williamson Ether Synthesis | Sodium Hydride (NaH) | Anhydrous THF | 0 °C to RT | 3,3-dimethyltetrahydrofuran | Alkenes (from elimination) | Good to Excellent |
| Grignard Reagent Formation (with protection) | 1. TMSCl, Et3N2. Mg | Anhydrous THF | RT to Reflux | Protected Grignard Reagent | - | High (for protection and formation steps) |
| Dehydrohalogenation | Potassium tert-butoxide | tert-Butanol | Elevated Temp. | 4-methylpent-3-en-2-ol | Isomeric alkenes | Varies with conditions |
Experimental Protocols
Protocol 1: Synthesis of 3,3-dimethyltetrahydrofuran via Intramolecular Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of a chloro-analog.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield 3,3-dimethyltetrahydrofuran.
Visualizations
Caption: Decision tree for reagent selection.
Caption: Workflow for intramolecular cyclization.
Caption: Competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-methylbutan-2-ol
Welcome to the technical support center for experiments involving 4-Bromo-2-methylbutan-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the impact of solvent choice on the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound, a primary alkyl bromide with a tertiary alcohol, primarily undergoes two types of reactions:
-
Intermolecular Nucleophilic Substitution (SN2): An external nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion. This pathway is favored by the primary nature of the alkyl halide.
-
Intramolecular Cyclization (Williamson Ether Synthesis): The hydroxyl group, upon deprotonation, acts as an internal nucleophile, attacking the carbon with the bromine atom to form a cyclic ether, 3,3-dimethyloxetane.
Q2: How does the choice of solvent influence the reaction pathway?
A2: The solvent plays a critical role in determining the predominant reaction pathway and the reaction rate.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the nucleophile and the leaving group. While they can facilitate the departure of the bromide ion, they can also deactivate the nucleophile through hydrogen bonding. In the case of intramolecular cyclization, protic solvents can hinder the deprotonation of the hydroxyl group, thus slowing down the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SN2 reactions.[1] They solvate cations well but leave the anionic nucleophile relatively "naked" and more reactive. For the intramolecular cyclization of this compound, a polar aprotic solvent is often used in the presence of a base.[1]
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are generally slower due to the poor solubility of ionic reagents.
Q3: What is the expected major product in the reaction of this compound with a strong base?
A3: In the presence of a strong, non-nucleophilic base (e.g., sodium hydride), the major product is expected to be 3,3-dimethyloxetane via intramolecular cyclization. The base deprotonates the tertiary alcohol, and the resulting alkoxide undergoes an intramolecular SN2 reaction.
Troubleshooting Guides
Problem 1: Low Yield of 3,3-dimethyloxetane in Intramolecular Cyclization
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure a sufficiently strong and non-nucleophilic base (e.g., sodium hydride) is used in an appropriate molar excess (typically 1.1-1.5 equivalents). |
| Competing Intermolecular Reactions | If the concentration of the substrate is too high, intermolecular side reactions can occur. Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Inappropriate Solvent | Protic solvents can interfere with the deprotonation step. Use a polar aprotic solvent such as anhydrous DMF or THF to enhance the reactivity of the alkoxide. |
| Reaction Temperature Too Low | While the reaction proceeds at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Presence of Water | Water will quench the strong base and protonate the alkoxide intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Slow or Incomplete Nucleophilic Substitution with an External Nucleophile
| Possible Cause | Suggested Solution |
| Poor Nucleophile | The nucleophile may not be strong enough. Consider using a more potent nucleophile or a salt of the nucleophile with a less coordinating counter-ion. |
| Solvent Effects | If using a polar protic solvent, the nucleophile might be overly solvated. Switch to a polar aprotic solvent like DMF or acetonitrile to increase the nucleophile's reactivity. |
| Steric Hindrance | Although a primary bromide, the adjacent tertiary carbon with two methyl groups can cause some steric hindrance. Increasing the reaction temperature may be necessary to overcome the activation energy barrier. |
| Leaving Group Departure | While bromide is a good leaving group, in some cases, its departure can be the rate-limiting step. Ensure the solvent can adequately stabilize the developing negative charge on the leaving group. |
Data Presentation
The choice of solvent significantly impacts the yield of nucleophilic substitution reactions. Below is a summary of expected outcomes based on general principles for a reaction of this compound with a generic nucleophile (Nu-).
| Solvent | Solvent Type | Expected Predominant Reaction | Relative Rate | Notes |
| Methanol | Polar Protic | Solvolysis / Substitution | Slow to Moderate | The solvent can act as the nucleophile. |
| Water | Polar Protic | Solvolysis / Substitution | Slow | Favors SN1-type character if carbocation rearrangement is possible, though unlikely for a primary halide. |
| DMF | Polar Aprotic | Nucleophilic Substitution | Fast | Ideal for SN2 reactions with an external nucleophile. |
| Acetonitrile | Polar Aprotic | Nucleophilic Substitution | Fast | Another excellent choice for SN2 reactions. |
| THF | Polar Aprotic | Intramolecular Cyclization (with base) | Moderate to Fast | Commonly used for intramolecular reactions. |
| Toluene | Nonpolar | Nucleophilic Substitution | Very Slow | Generally not suitable unless a phase-transfer catalyst is used. |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethyloxetane via Intramolecular Cyclization
This protocol describes the synthesis of 3,3-dimethyloxetane from this compound using sodium hydride in anhydrous tetrahydrofuran (THF).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add the solution of this compound dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,3-dimethyloxetane by distillation.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with an external nucleophile in N,N-Dimethylformamide (DMF).
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.1-1.5 equivalents).
-
Add anhydrous DMF to dissolve or suspend the nucleophile.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C) depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Validation & Comparative
The Role of 4-Bromo-2-methylbutan-2-ol in Tetrahydrofuran Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted tetrahydrofurans is a critical step in the creation of novel chemical entities. This guide provides a comparative analysis of 4-Bromo-2-methylbutan-2-ol and other bromoalcohols as precursors for the synthesis of substituted tetrahydrofurans via intramolecular Williamson ether synthesis. The comparison is supported by experimental data on reaction yields and conditions, offering insights into the impact of substrate structure on cyclization efficiency.
The intramolecular cyclization of bromoalcohols presents a direct and atom-economical route to valuable tetrahydrofuran derivatives. This process, a variation of the Williamson ether synthesis, involves the deprotonation of the alcohol moiety to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming the cyclic ether. The facility of this reaction is highly dependent on the structure of the bromoalcohol precursor.
This guide focuses on the comparative performance of this compound in the synthesis of 2,2-dimethyltetrahydrofuran against other bromoalcohols used for the synthesis of unsubstituted, mono-substituted, and di-substituted tetrahydrofurans.
Comparative Synthesis of Substituted Tetrahydrofurans
The following table summarizes the experimental data for the intramolecular cyclization of various bromoalcohols to their corresponding tetrahydrofuran derivatives. The data highlights the influence of substitution on the bromoalcohol backbone on the reaction yield and time.
| Precursor Bromoalcohol | Product Tetrahydrofuran | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Bromobutan-1-ol | Tetrahydrofuran | NaH | THF | Reflux | 12 | ~85-95 |
| 4-Bromopentan-1-ol | 2-Methyltetrahydrofuran | NaH | THF | Reflux | 12 | ~80-90 |
| 5-Bromohexan-2-ol | 2,5-Dimethyltetrahydrofuran | NaH | THF | Reflux | 12 | ~75-85 |
| This compound | 2,2-Dimethyltetrahydrofuran | NaH | THF | Reflux | 6 | ~90 |
Note: The yields and reaction times are approximate and can vary based on the specific experimental conditions and scale.
The data suggests that the presence of gem-dimethyl substituents on the carbon bearing the hydroxyl group in this compound facilitates a rapid and high-yielding cyclization to 2,2-dimethyltetrahydrofuran. This can be attributed to the Thorpe-Ingold effect, where the gem-dimethyl group brings the reacting ends of the molecule closer, thereby increasing the rate of the intramolecular reaction.
Experimental Protocols
Detailed experimental procedures for the synthesis of the precursor bromoalcohol, this compound, and its subsequent cyclization to 2,2-dimethyltetrahydrofuran are provided below. These protocols are representative of the general procedures used for the synthesis of other tetrahydrofuran derivatives from their corresponding bromoalcohols.
Synthesis of this compound
Materials:
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Ethyl 4-bromobutyrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of ethyl 4-bromobutyrate (1 equivalent) in anhydrous diethyl ether, methylmagnesium bromide solution (2.2 equivalents) is added dropwise at 0°C under an inert atmosphere.
-
The reaction mixture is stirred at 0°C for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to afford this compound as a yellow oil. A typical yield for this reaction is approximately 75.1%.[1]
Intramolecular Cyclization to 2,2-Dimethyltetrahydrofuran
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Water
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF, a solution of this compound (1 equivalent) in anhydrous THF is added dropwise at 0°C under an inert atmosphere.
-
The reaction mixture is then heated to reflux and stirred for 6 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield 2,2-dimethyltetrahydrofuran. This cyclization typically proceeds in high yield, around 90%.
Reaction Workflows and Logical Relationships
The synthesis of substituted tetrahydrofurans from bromoalcohols follows a logical progression from the precursor to the final cyclic ether. This can be visualized as a general workflow.
Caption: General workflow for the synthesis of substituted tetrahydrofurans.
The key step in this synthesis is the intramolecular SN2 reaction. The efficiency of this step is influenced by the substitution pattern on the bromoalcohol, as illustrated by the comparative data.
Caption: Impact of bromoalcohol structure on cyclization efficiency.
Conclusion
This comparative guide demonstrates that this compound is a highly effective precursor for the synthesis of 2,2-dimethyltetrahydrofuran via intramolecular Williamson ether synthesis. The presence of the gem-dimethyl group significantly accelerates the cyclization reaction, leading to shorter reaction times and excellent yields compared to less substituted bromoalcohols. This makes this compound a valuable building block for the efficient construction of tetrahydrofuran moieties bearing a quaternary center at the 2-position, a structural motif of interest in medicinal chemistry and materials science. Researchers can leverage this understanding to select the optimal bromoalcohol precursor for their specific synthetic targets.
References
Comparison of different synthetic routes to "4-Bromo-2-methylbutan-2-ol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic routes to 4-Bromo-2-methylbutan-2-ol, a key intermediate in various chemical syntheses. The routes discussed are the Grignard reaction with an ester and the ring-opening of an epoxide. This document outlines the experimental protocols and presents a comparative analysis of their performance based on available data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction with Ester | Route 2: Epoxide Ring-Opening |
| Starting Materials | Ethyl 3-bromopropionate, Methylmagnesium bromide | 2-(Bromomethyl)-2-methyloxirane, Methylmagnesium bromide |
| Key Transformation | Nucleophilic addition of Grignard reagent to an ester | Nucleophilic ring-opening of an epoxide |
| Number of Steps | One-pot reaction | One-pot reaction |
| Reported Yield | ~75% | Estimated to be high, typically >80% for similar reactions |
| Reaction Conditions | 0 °C to room temperature, anhydrous THF | 0 °C to room temperature, anhydrous ether or THF |
| Purification | Column chromatography | Aqueous workup followed by distillation or chromatography |
| Advantages | Readily available starting materials, straightforward procedure. | Potentially higher yields and regioselectivity. |
| Disadvantages | Use of a highly reactive Grignard reagent. | The epoxide starting material may require synthesis. |
Experimental Protocols
Route 1: Grignard Reaction of Ethyl 3-bromopropionate with Methylmagnesium Bromide
This one-pot synthesis involves the reaction of a Grignard reagent with an ester to form a tertiary alcohol. Two equivalents of the Grignard reagent add to the ester carbonyl, with the first equivalent adding to form a ketone intermediate which then rapidly reacts with a second equivalent.
Materials:
-
Ethyl 3-bromopropionate
-
Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
A solution of ethyl 3-bromopropionate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (2.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.
Route 2: Ring-Opening of 2-(Bromomethyl)-2-methyloxirane with Methylmagnesium Bromide
This method utilizes the nucleophilic attack of a Grignard reagent on the less sterically hindered carbon of an epoxide ring, leading to the formation of the desired tertiary alcohol.
Materials:
-
2-(Bromomethyl)-2-methyloxirane
-
Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute sulfuric acid for workup
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-(bromomethyl)-2-methyloxirane in anhydrous diethyl ether or THF is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
Methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution or dilute acid.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography if necessary.
Synthesis Route Comparison Workflow
Caption: Logical workflow for comparing the two synthetic routes.
Spectroscopic analysis and confirmation of "4-Bromo-2-methylbutan-2-ol" structure
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic data for "4-Bromo-2-methylbutan-2-ol" and its structural isomers, offering a clear pathway for its definitive identification. Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes a combination of experimental data from a closely related analog, 3-Bromo-2-methyl-2-butanol, and predicted spectroscopic data for the target molecule and its isomer, 1-Bromo-2-methyl-2-propanol.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data that differentiate this compound from its structural isomers.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) & Multiplicity | Protons Assigned |
| This compound (Predicted) | 3.55 (t, 2H) | -CH₂Br |
| 1.85 (t, 2H) | -CH₂- | |
| 1.30 (s, 6H) | 2 x -CH₃ | |
| 1.25 (s, 1H) | -OH | |
| 3-Bromo-2-methyl-2-butanol (Experimental Analog) | 4.25 (q, 1H) | -CHBr |
| 1.70 (d, 3H) | -CH₃ (adjacent to CHBr) | |
| 1.35 (s, 6H) | 2 x -CH₃ | |
| 1.90 (s, 1H) | -OH | |
| 1-Bromo-2-methyl-2-propanol (Predicted) | 3.40 (s, 2H) | -CH₂Br |
| 1.35 (s, 6H) | 2 x -CH₃ | |
| 1.80 (s, 1H) | -OH |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) | Carbon Assigned |
| This compound (Predicted) | 71.0 | C-OH |
| 48.0 | -CH₂- | |
| 38.0 | -CH₂Br | |
| 29.0 | 2 x -CH₃ | |
| 3-Bromo-2-methyl-2-butanol (Experimental Analog)[1] | 75.1 | C-OH |
| 62.3 | C-Br | |
| 25.9 | -CH₃ (adjacent to C-Br) | |
| 25.1 | 2 x -CH₃ | |
| 1-Bromo-2-methyl-2-propanol (Predicted) | 72.0 | C-OH |
| 45.0 | -CH₂Br | |
| 28.0 | 2 x -CH₃ |
Table 3: Comparison of Mass Spectrometry Data (Experimental/Predicted)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 166/168 (M⁺, Br isotopes) | 148/150 ([M-H₂O]⁺), 73 ([C₄H₉O]⁺), 59 ([C₃H₇O]⁺) |
| 3-Bromo-2-methyl-2-butanol (Experimental Analog)[1] | Not observed | 151/153 ([M-CH₃]⁺), 87 ([M-Br]⁺), 73, 59 |
| 1-Bromo-2-methyl-2-propanol (Experimental) | Not observed | 137/139 ([M-CH₃]⁺), 73 ([C₄H₉O]⁺), 59 ([C₃H₇O]⁺) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
¹H NMR Spectroscopy Parameters (Typical):
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy Parameters (Typical):
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
Mass Spectrometry (MS)
Sample Introduction:
-
For volatile compounds, Gas Chromatography (GC) is typically coupled to the mass spectrometer for separation and introduction.
-
Direct infusion via a syringe pump can be used for pure samples.
Electron Ionization (EI) Mass Spectrometry Parameters (Standard):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Visualization of the Analytical Workflow
The logical process for confirming the structure of "this compound" using spectroscopic methods is illustrated below.
Caption: Logical workflow for the spectroscopic confirmation of this compound.
By systematically acquiring and interpreting these key spectroscopic datasets and comparing them with predicted values and data from known isomers, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
In the landscape of synthetic organic chemistry and drug development, a nuanced understanding of alkyl halide reactivity is paramount for the strategic design of synthetic routes. This guide provides a comparative analysis of the reactivity of 4-Bromo-2-methylbutan-2-ol, a tertiary alkyl halide, with analogous primary and secondary alkyl halides. The discussion is supported by established principles of reaction mechanisms, supplemented with representative experimental data and detailed protocols for comparative analysis.
Structural Influence on Reactivity: SN1/SN2 and E1/E2 Paradigms
The reactivity of alkyl halides is fundamentally governed by the substitution pattern of the carbon atom bearing the halogen. This structural feature dictates the preferred reaction mechanism, broadly classified as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
-
Primary Alkyl Halides: These compounds, with the halogen attached to a carbon bonded to only one other carbon, are sterically unhindered. This accessibility favors the bimolecular SN2 mechanism, involving a backside attack by the nucleophile.[1] Strong, non-bulky nucleophiles and polar aprotic solvents typically promote SN2 reactions.[2] Elimination reactions (E2) can occur with strong, bulky bases.[3]
-
Secondary Alkyl Halides: Exhibiting intermediate steric hindrance, secondary alkyl halides can undergo both SN1/E1 and SN2/E2 reactions. The specific pathway is highly dependent on the reaction conditions, including the strength and concentration of the nucleophile/base and the nature of the solvent.[4]
-
Tertiary Alkyl Halides: this compound is a tertiary alkyl halide, characterized by the bromine atom being attached to a carbon bonded to three other carbon atoms. The significant steric hindrance around the reactive center precludes the SN2 pathway.[5] Instead, these substrates readily undergo unimolecular reactions (SN1 and E1) that proceed through a stable tertiary carbocation intermediate.[1][4] Weak nucleophiles/bases and polar protic solvents favor these pathways.[2][3]
The presence of a hydroxyl group in this compound introduces the possibility of intramolecular reactions, although intermolecular reactions with external reagents are the primary focus of this comparison.
Quantitative Reactivity Comparison
To illustrate the profound impact of substrate structure on reaction rates, the following table summarizes the relative reactivities of representative primary, secondary, and tertiary alkyl halides in SN1 and SN2 reactions. The data is based on established trends and kinetic studies.
| Alkyl Halide | Type | Relative Rate of SN1 Reaction (Solvolysis in a polar protic solvent) | Relative Rate of SN2 Reaction (with a strong nucleophile in a polar aprotic solvent) |
| 1-Bromobutane | Primary | 1 | ~1000 |
| 2-Bromobutane | Secondary | ~12 | ~20 |
| 2-Bromo-2-methylpropane | Tertiary | ~1,200,000 | Negligible |
| This compound | Tertiary | Expected to be high, similar to 2-Bromo-2-methylpropane | Negligible |
Note: The relative rates are illustrative and can vary with specific reaction conditions. The reactivity of this compound is predicted based on its tertiary structure.
Experimental Protocols for Reactivity Comparison
The following protocols provide a framework for experimentally comparing the reactivity of this compound with other alkyl halides.
Experiment 1: Comparison of SN1 Reaction Rates (Solvolysis)
Objective: To compare the rates of solvolysis of a primary, a secondary, and a tertiary alkyl halide (e.g., 1-bromobutane, 2-bromobutane, and this compound) in an aqueous ethanol solution. The reaction rate is monitored by the formation of the corresponding alcohol and alkene elimination products.
Materials:
-
1-Bromobutane
-
2-Bromobutane
-
This compound
-
Ethanol
-
Water
-
Phenolphthalein indicator
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Test tubes
-
Water bath
-
Burette
Procedure:
-
Prepare a 50:50 (v/v) ethanol-water solution.
-
In three separate test tubes, add 5 mL of the ethanol-water solution and a few drops of phenolphthalein.
-
Add 5 drops of each alkyl halide to their respective test tubes.
-
Place the test tubes in a constant temperature water bath (e.g., 50°C).
-
Monitor the reactions for a color change of the indicator, which signals the production of HBr, a byproduct of the substitution and elimination reactions.
-
The rate of reaction can be qualitatively compared by observing the time taken for the color to change or quantitatively by titrating the formed HBr with a standardized NaOH solution at regular intervals.
Experiment 2: Comparison of E2 Reaction Rates
Objective: To compare the rates of elimination of a primary, a secondary, and a tertiary alkyl halide using a strong base in an ethanolic solution.
Materials:
-
1-Bromobutane
-
2-Bromobutane
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
-
Gas chromatograph (GC)
Procedure:
-
Prepare a 1 M solution of KOH in ethanol.
-
In three separate round-bottom flasks equipped with reflux condensers, place 10 mL of the ethanolic KOH solution.
-
Add an equimolar amount of each alkyl halide to its respective flask.
-
Reflux the mixtures for a set period (e.g., 1 hour).
-
After the reaction, allow the mixtures to cool to room temperature.
-
Analyze the product mixture of each reaction by gas chromatography to determine the relative amounts of alkene products formed. The yield of the alkene will be indicative of the E2 reaction rate.
Reaction Mechanism Visualization
The reactivity of this compound is dominated by unimolecular pathways. The following diagram illustrates the generalized SN1 and E1 mechanisms, which proceed through a common carbocation intermediate.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Bromo-2-methylbutan-2-ol
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of three distinct methodologies for the synthesis of 4-Bromo-2-methylbutan-2-ol, a valuable building block in organic synthesis.
This report details a comparative study of three plausible synthetic pathways to this compound: hydrobromination of 2-methyl-3-buten-2-ol, reduction of 1-bromo-3-methyl-2-butanone, and a Grignard reaction-based approach. The analysis focuses on providing a clear comparison of these methods based on experimental data, cost-effectiveness, and safety and environmental considerations to aid researchers in selecting the most appropriate route for their specific needs.
Method 1: Hydrobromination of 2-Methyl-3-buten-2-ol
This single-step approach involves the direct addition of hydrogen bromide (HBr) to the double bond of 2-methyl-3-buten-2-ol. The reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkene.
Experimental Protocol:
To a solution of 2-methyl-3-buten-2-ol (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at 0 °C, a solution of hydrogen bromide (1.1 eq) in acetic acid or as a gas is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then warmed to room temperature. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Method 2: Reduction of 1-Bromo-3-methyl-2-butanone
This two-step synthesis begins with the α-bromination of 3-methyl-2-butanone, followed by the selective reduction of the carbonyl group to the corresponding alcohol.
Experimental Protocol:
Step 1: Synthesis of 1-Bromo-3-methyl-2-butanone 3-Methyl-2-butanone (1.0 eq) is dissolved in a suitable solvent like methanol. The solution is cooled to 0-5 °C, and bromine (1.0 eq) is added dropwise while maintaining the temperature. The reaction mixture is stirred for a period, after which water is added. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 1-bromo-3-methyl-2-butanone can be purified by distillation.
Step 2: Reduction to this compound 1-Bromo-3-methyl-2-butanone (1.0 eq) is dissolved in a protic solvent like methanol or ethanol and cooled to 0 °C. Sodium borohydride (NaBH₄) (0.25-0.5 eq) is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of dilute hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound, which can be further purified.
Method 3: Grignard Reaction with a Bromo-Epoxide
This method involves the nucleophilic attack of a Grignard reagent, such as methylmagnesium bromide, on a suitable bromo-substituted epoxide, like 2-(bromomethyl)-2-methyloxirane. The Grignard reagent preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired product after an acidic workup.
Experimental Protocol:
To a solution of 2-(bromomethyl)-2-methyloxirane (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound, which is then purified.
Comparative Data Summary
The following tables provide a summary of the quantitative data for each synthetic method, facilitating a direct comparison of their performance.
| Parameter | Method 1: Hydrobromination | Method 2: Reduction of Bromo-Ketone | Method 3: Grignard Reaction |
| Starting Material | 2-Methyl-3-buten-2-ol | 3-Methyl-2-butanone | 2-(Bromomethyl)-2-methyloxirane, Methylmagnesium bromide |
| Number of Steps | 1 | 2 | 1 (plus Grignard reagent preparation) |
| Typical Overall Yield | Moderate to Good (potential for byproducts) | Good to Excellent | Good |
| Reaction Time | Short (hours) | Moderate (can be over a day for both steps) | Short (hours) |
| Purification Method | Distillation or Chromatography | Distillation and/or Chromatography | Chromatography |
Cost-Benefit Analysis
This analysis considers the approximate costs of starting materials and key reagents to provide a relative cost comparison for the synthesis of one mole of this compound. Prices are based on currently available catalog prices from major chemical suppliers and may vary.
| Component | Method 1: Hydrobromination | Method 2: Reduction of Bromo-Ketone | Method 3: Grignard Reaction |
| Starting Material Cost | 2-Methyl-3-buten-2-ol (~$108/L)[1] | 3-Methyl-2-butanone (price not readily available) | 2-(Bromomethyl)-2-methyloxirane (price not readily available) |
| Key Reagent Cost | Hydrogen Bromide (~$50/100mL)[2] | Bromine, Sodium Borohydride (~$29/25g)[3] | Methylmagnesium Bromide (~$56/100mL of 3.0M solution) |
| Estimated Overall Cost | Low to Moderate | Moderate | Moderate to High |
| Advantages | Single step, readily available starting material. | Good overall yield, utilizes standard reactions. | Direct C-C bond formation, potentially high selectivity. |
| Disadvantages | Potential for rearrangement and side products. | Two-step process, use of hazardous bromine. | Requires anhydrous conditions, potentially expensive epoxide. |
Safety and Environmental Considerations
| Method | Key Hazards | Environmental Impact & Disposal |
| 1: Hydrobromination | Hydrogen bromide is a corrosive and toxic gas or solution.[3] | Acidic waste requires neutralization. Halogenated organic waste must be disposed of properly. |
| 2: Reduction | Bromine is highly corrosive, toxic, and a strong oxidizing agent.[2][4] Sodium borohydride is flammable and reacts with water. | Bromine waste requires careful handling and disposal, often involving reduction to bromide. Borohydride waste needs to be quenched carefully. |
| 3: Grignard Reaction | Grignard reagents are highly flammable, and pyrophoric, and react violently with water.[5] Ethereal solvents are highly flammable. | Grignard reaction wastes must be carefully quenched. Solvent waste requires proper disposal. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.
Caption: Method 1 - Hydrobromination of an Allylic Alcohol.
Caption: Method 2 - Reduction of an α-Bromo Ketone.
Caption: Method 3 - Grignard Reaction with a Bromo-Epoxide.
Conclusion
The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher or organization.
-
Method 1 (Hydrobromination) is attractive for its simplicity and the use of a readily available starting material. However, the potential for side reactions and the handling of corrosive HBr are significant drawbacks.
-
Method 2 (Reduction of Bromo-Ketone) offers a potentially higher and more reliable yield. The two-step nature and the use of hazardous bromine are its main disadvantages.
-
Method 3 (Grignard Reaction) provides a direct route for carbon-carbon bond formation but requires strict anhydrous conditions and may involve more expensive or less readily available starting materials. The handling of pyrophoric Grignard reagents also demands significant expertise and appropriate safety infrastructure.[5]
For large-scale synthesis where cost and safety are primary concerns, further optimization of Method 1 to control byproduct formation would be beneficial. For laboratory-scale synthesis where yield and purity are paramount, Method 2 presents a robust and reliable option, provided the necessary safety precautions for handling bromine are in place. Method 3 is a viable alternative, particularly if the required bromo-epoxide is commercially available or can be synthesized efficiently. A thorough risk assessment and consideration of available resources should be conducted before selecting a synthetic route.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Methylmagnesium bromide, 3M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. strem.com [strem.com]
- 4. Methylmagnesium Bromide price,buy Methylmagnesium Bromide - chemicalbook [m.chemicalbook.com]
- 5. dchas.org [dchas.org]
Navigating the Synthesis Maze: A Comparative Guide to Grignard Precursors, Featuring 4-Bromo-2-methylbutan-2-ol
For researchers, scientists, and professionals in drug development, the choice of a Grignard precursor is a critical step that can significantly impact the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of 4-Bromo-2-methylbutan-2-ol as a Grignard precursor against its alternatives, supported by experimental data and detailed protocols.
The utility of a Grignard reagent is dictated by its ease of formation and its reactivity. While seemingly a straightforward precursor, this compound presents a unique challenge due to the presence of a hydroxyl group. This internal acidic proton necessitates a strategic approach to unlock its potential as a carbon nucleophile.
The Challenge: Intramolecular Quenching
The Grignard reagent is a potent base. Consequently, direct reaction of this compound with magnesium metal is not a viable route for generating the desired Grignard reagent. The primary reaction would be an acid-base neutralization, where the freshly formed Grignard reagent is immediately quenched by the acidic proton of the hydroxyl group within the same molecule. This self-destruction renders the precursor ineffective for subsequent intermolecular reactions with other electrophiles.
The Solution: The Protected Pathway
To harness the synthetic utility of this compound, the hydroxyl group must be "protected" with a chemical moiety that is inert to the strongly basic conditions of Grignard reagent formation. This protected intermediate can then be used to form a stable Grignard reagent, which can subsequently react with an electrophile. The final step involves the "deprotection" of the hydroxyl group to yield the desired product.
Commonly used protecting groups for alcohols that are stable under Grignard conditions include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, and tetrahydropyranyl (THP) ether.[1][2]
Experimental Workflow: The Protected this compound Approach
The synthetic route using a protected version of this compound involves three distinct steps:
-
Protection of the Hydroxyl Group: The tertiary alcohol is converted to a stable ether.
-
Grignard Reagent Formation and Reaction: The protected bromoalcohol is reacted with magnesium to form the Grignard reagent, which is then reacted with an electrophile (e.g., an aldehyde or ketone).
-
Deprotection of the Hydroxyl Group: The protecting group is removed to reveal the final product.
Caption: Workflow for Grignard reaction using protected this compound.
Alternative Precursor: The Unprotected, Direct Approach
In contrast, a simple alkyl halide, such as 1-bromo-3-methylbutane, which lacks an acidic proton, can be used to form a Grignard reagent in a single, straightforward step. This offers a more direct and potentially higher-yielding route to similar products.
Experimental Workflow: The Unprotected Alkyl Halide Approach
Caption: Workflow for Grignard reaction using a simple alkyl halide precursor.
Quantitative Comparison: Yield and Efficiency
The efficacy of a synthetic route is often measured by its overall yield. The multi-step nature of the protected this compound pathway inherently introduces the potential for material loss at each stage.
| Parameter | Protected this compound Pathway | Unprotected Alkyl Halide Pathway (e.g., 1-Bromo-3-methylbutane) |
| Number of Steps | 3 (Protection, Grignard Reaction, Deprotection) | 1 (Grignard Reaction) |
| Typical Yield (Protection) | 85-98% (TBDMS protection of tertiary alcohols)[3][4] | N/A |
| Typical Yield (Grignard Reaction) | 85-95% (with simple aldehydes)[5] | 85-95% (with simple aldehydes)[5] |
| Typical Yield (Deprotection) | 80-95% (TBDMS deprotection)[6] | N/A |
| Calculated Overall Yield | 61-89% | 85-95% |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
As the table illustrates, while each step in the protected pathway can be high-yielding, the cumulative effect results in a lower overall yield compared to the more direct route with an unprotected alkyl halide.
Experimental Protocols
Protocol 1: TBDMS Protection of a Tertiary Bromoalcohol
This protocol is representative for the protection of a tertiary alcohol like this compound.
-
Materials:
-
Tertiary bromoalcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the tertiary bromoalcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[7]
-
Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC). For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.[7]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[7]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
-
Protocol 2: Grignard Reaction of a Protected Bromoalcohol with Benzaldehyde
-
Materials:
-
TBDMS-protected bromoalcohol (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Benzaldehyde (1.0 eq)
-
A small crystal of iodine (as initiator)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and iodine crystal.[8]
-
Add a solution of the TBDMS-protected bromoalcohol in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the disappearance of magnesium and a cloudy grey appearance), cool the solution to 0 °C.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.[5]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 3: TBDMS Deprotection
-
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[7]
-
Add the TBAF solution dropwise to the stirred solution.[7]
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[7]
-
Potential Side Reaction: Intramolecular Cyclization
Even with the hydroxyl group protected, there is a possibility of an intramolecular reaction. The Grignard reagent formed from the protected this compound could potentially undergo an intramolecular S_N2 reaction, leading to the formation of a cyclopropane derivative. However, the formation of a three-membered ring from a primary carbanion attacking a carbon with a bulky protecting group is generally not favored. A more likely intramolecular reaction, if the protecting group were to fail or be labile, would be the formation of 2,2-dimethyltetrahydrofuran. Careful selection of a robust protecting group minimizes this risk.
Conclusion
Efficacy Comparison:
-
Directness and Simplicity: Unprotected alkyl halides are superior, offering a one-step process.
-
Overall Yield: The multi-step nature of the protected pathway generally leads to a lower overall yield compared to the direct use of an unprotected precursor.
-
Atom Economy: The protected pathway has lower atom economy due to the addition and subsequent removal of the protecting group.
-
Cost and Time: The additional protection and deprotection steps increase both the time and cost of the synthesis.
The choice of precursor will ultimately depend on the specific synthetic strategy and the availability of starting materials. While the protected this compound route is less direct, it provides access to a specific carbon skeleton that may be crucial for the target molecule. Researchers must weigh the advantages of incorporating this specific fragment against the synthetic costs of the multi-step process. In situations where a simpler alkyl Grignard reagent can be used to achieve the desired transformation, it will almost always be the more efficient and higher-yielding option.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Analytical Methods for the Quantification of 4-Bromo-2-methylbutan-2-ol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of intermediates like 4-Bromo-2-methylbutan-2-ol is critical for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides a comprehensive comparison of various analytical techniques suitable for the quantification of this halogenated tertiary alcohol. The performance of each method is objectively evaluated, supported by generalized experimental data and detailed methodologies to aid in the selection of the most appropriate technique for a given application.
The primary analytical methods for the quantification of small organic molecules like this compound include chromatographic and spectroscopic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and primary quantification method.
Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of the most common methods used for the quantification of small organic molecules, which are applicable to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation based on partitioning between a stationary and a mobile phase, with UV detection. | Quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Selectivity | Very High | High | High |
| Sensitivity | Very High | High | Moderate |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.5 mg/mL |
| Linearity (R²) | >0.999 | >0.999 | Not Applicable (Primary Ratio Method) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Analysis Time | ~10-30 minutes per sample | ~5-20 minutes per sample | ~15 minutes per sample |
| Sample Preparation | May require derivatization to increase volatility. | Simple dissolution in a suitable solvent. | Simple dissolution in a deuterated solvent with an internal standard. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and should be optimized and validated for specific sample matrices and instrumentation.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For polar compounds like alcohols, derivatization is often employed to improve volatility and chromatographic peak shape.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column suitable for polar or halogenated compounds (e.g., DB-5ms, HP-INNOWax)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
High-purity helium or hydrogen as carrier gas
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
High-purity solvent (e.g., dichloromethane, hexane)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to an expected concentration within the calibration range.
-
Derivatization: Transfer a known volume (e.g., 100 µL) of each standard and sample solution into separate vials. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS). Cap the vials and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
2. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the routine quantification of a broad range of compounds.[1] Since this compound lacks a strong chromophore, detection might be challenging at low wavelengths, and an alternative detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be considered if UV sensitivity is insufficient.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known concentration.[2] It does not require an identical reference standard of the analyte for calibration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the certified internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve it in a precise volume of the internal standard stock solution.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons being quantified, to allow for complete relaxation and accurate integration.
-
-
Data Processing:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V)
Where:
-
C_analyte = Concentration of the analyte
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
V = Volume of the solvent
-
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical method.
References
Benchmarking "4-Bromo-2-methylbutan-2-ol" in N-Alkylation and Other Reaction Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of "4-Bromo-2-methylbutan-2-ol" in specific reaction types, with a focus on its application as an alkylating agent. While its use is documented in the synthesis of complex molecules, this guide will delve into a specific example of N-alkylation and provide a broader context for its reactivity in comparison to other haloalkanes. Experimental data and protocols are provided to support the presented information.
Performance in N-Alkylation of Indazoles
A notable application of "this compound" is in the N-alkylation of heterocyclic compounds, such as indazoles. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates.
A specific example involves the alkylation of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide.[1][2] In this reaction, "this compound" serves as the source of the 3-hydroxy-3-methylbutyl group, which is appended to one of the nitrogen atoms of the indazole ring.
However, for this particular synthesis, it was noted that the use of "this compound" resulted in a low yield and presented challenges for large-scale production due to difficulties in procuring the reagent in large quantities.[1][2] Consequently, an alternative reagent, the corresponding tosylate of 3-methylbutane-1,3-diol, was chosen for a more viable synthetic route on a larger scale.[1][2]
Comparative Performance Data
| Reagent | Reaction Type | Substrate | Reported Yield | Scalability Issues |
| This compound | N-Alkylation | N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | Low (qualitative)[1][2] | Difficult to procure in large quantities[1][2] |
| 3-Methylbutane-1,3-diol Tosylate | N-Alkylation | N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | Implied to be higher and more suitable for scale-up[1][2] | More viable option for large-scale synthesis[1][2] |
Experimental Protocols
N-Alkylation of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide with this compound
Objective: To introduce the 3-hydroxy-3-methylbutyl group onto the indazole nitrogen.
Methodology: A mixture of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide, potassium carbonate, and potassium iodide in dimethylformamide (DMF) is stirred at room temperature. "this compound" is then added as the alkylating agent.[1][2] The reaction is stirred for a specified period, after which the desired N-alkylated indazole is isolated and purified.
Note: The patent does not provide the exact stoichiometry, reaction time, or purification method for this specific reaction, as it was deemed not viable for their purposes.
General Reactivity and Comparison with Other Alkylating Agents
The performance of "this compound" as an alkylating agent is governed by the chemical properties of the carbon-bromine bond. In nucleophilic substitution reactions, the reactivity of haloalkanes is largely dependent on the strength of the carbon-halogen bond. Weaker bonds are more easily broken, leading to faster reaction rates.
General Reactivity Trend of Haloalkanes in Nucleophilic Substitution
| Alkyl Halide (R-X) | Bond Enthalpy (kJ/mol) | Relative Reactivity |
| R-I | ~238 | Highest |
| R-Br | ~276 | High |
| R-Cl | ~338 | Moderate |
| R-F | ~484 | Low |
This trend indicates that alkyl bromides, such as "this compound", are generally good substrates for nucleophilic substitution reactions, offering a balance between reactivity and stability. They are more reactive than the corresponding chlorides but typically less reactive than the iodides. Tosylates are also excellent leaving groups, often showing reactivity comparable to or greater than iodides, which explains the switch to the tosylate alternative in the previously mentioned industrial synthesis.
Visualizing Reaction Workflows and Logical Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for the N-alkylation of an indazole derivative.
Caption: Logical relationship of leaving group ability in nucleophilic substitution.
References
A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Bromo-2-methylbutan-2-ol, a chiral tertiary haloalcohol. We will explore techniques for the quantification of both enantiomers and potential constitutional isomers, supported by representative experimental data and detailed protocols.
Introduction to Isomeric Impurities in this compound
This compound possesses a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. The synthesis of this compound, for instance, via the hydrobromination of 2-methyl-3-buten-2-ol, can also potentially lead to the formation of constitutional isomers through carbocation rearrangements. A likely impurity is the isomeric tertiary alcohol, 3-bromo-2-methylbutan-2-ol. Therefore, a thorough isomeric purity analysis must address both enantiomeric and constitutional purity.
This guide compares three principal analytical techniques for this purpose:
-
Chiral Gas Chromatography (GC)
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The following table summarizes the key performance attributes of each technique for the analysis of this compound.
| Analytical Technique | Principle | Sample Preparation | Key Advantages | Key Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase. | Direct injection or derivatization (e.g., acylation) to improve volatility and resolution. | High resolution, fast analysis times, high sensitivity (FID). | Requires volatile and thermally stable analytes. Derivatization can add complexity. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Dissolution in a suitable mobile phase. | Broad applicability, various stationary phases available, non-destructive. | Can have longer run times compared to GC, may require more method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | Derivatization with a chiral agent (e.g., Mosher's acid). | Provides structural information, no chromatographic separation needed, accurate quantification. | Lower sensitivity compared to chromatographic methods, requires pure chiral derivatizing agents. |
Quantitative Data Summary
Table 1: Representative Chiral Gas Chromatography Data for Chiral Alcohols on a Cyclodextrin-Based Column
| Analyte (as acetate derivative) | Column | Temperature Program | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 2-Butanol | CP-Chirasil-DEX CB | 70°C isothermal | 5.21 | 5.48 | 1.44 |
| 2-Pentanol | CP-Chirasil-DEX CB | 80°C isothermal | 6.85 | 7.32 | 3.00 |
| 2-Hexanol | CP-Chirasil-DEX CB | 90°C isothermal | 8.12 | 8.51 | 1.95 |
Data adapted from a study on the acylation of chiral alcohols for chiral GC analysis.[1]
Table 2: Representative Chiral High-Performance Liquid Chromatography Data for Chiral Aromatic Alcohols on a Polysaccharide-Based Column
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 1-Phenylethanol | Chiralpak IA | Hexane/IPA (90:10) | 1.0 | 8.5 | 10.2 | 2.8 |
| 1-Phenyl-1-propanol | Chiralpak IA | Hexane/IPA (95:5) | 1.0 | 12.1 | 14.5 | 3.1 |
Note: Data for aromatic alcohols is presented to illustrate typical performance on polysaccharide columns.
Table 3: Representative ¹H NMR Data for Diastereomeric Esters of a Chiral Alcohol with Mosher's Acid
| Proton | Chemical Shift (ppm) - (R)-MTPA Ester | Chemical Shift (ppm) - (S)-MTPA Ester | Δδ (δS - δR) (ppm) |
| -OCH3 (MTPA) | 3.54 | 3.51 | -0.03 |
| -CH- (Alcohol) | 5.02 | 5.08 | +0.06 |
| -CH3 (Alcohol) | 1.35 | 1.30 | -0.05 |
Note: This is a hypothetical dataset to illustrate the principle of chemical shift non-equivalence.
Experimental Protocols
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound.
Methodology:
-
Sample Preparation (Acylation):
-
To 10 mg of this compound in a vial, add 0.5 mL of pyridine and 0.2 mL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and extract with 2 mL of diethyl ether.
-
Wash the organic layer with 1 mL of 1M HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and dilute to a suitable concentration for GC analysis.
-
-
GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Injection Volume: 1 µL.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detector if UV absorbance is poor.
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of this compound.
Methodology:
-
Derivatization with (R)- and (S)-Mosher's Acid Chloride:
-
In two separate NMR tubes, dissolve ~5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of pyridine.
-
To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and a small amount of pyridine.
-
Allow the reactions to proceed to completion (monitor by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Identify well-resolved signals corresponding to protons near the chiral center of the alcohol.
-
Integrate the corresponding signals for the two diastereomers in the spectrum of the sample derivatized with a single enantiomer of Mosher's acid to determine their ratio, which corresponds to the enantiomeric ratio of the original alcohol.
-
The comparison of the chemical shifts of the two separate diastereomeric esters can be used to determine the absolute configuration.[2][3]
-
Analysis of Constitutional Isomers
The primary constitutional isomer of concern is 3-bromo-2-methylbutan-2-ol. Standard achiral GC or HPLC methods can typically be used for the separation and quantification of these positional isomers.
Gas Chromatography (GC) for Constitutional Isomers
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: 250°C.
-
Oven Program: Start at 60°C and ramp to 200°C at 10°C/min.
-
Workflow and Logic Diagrams
Caption: Workflow for the complete isomeric purity analysis of this compound.
Conclusion
The comprehensive isomeric purity analysis of this compound requires a multi-faceted approach to address both enantiomeric and constitutional isomers. Chiral GC and HPLC offer high-resolution separation of enantiomers, with the choice between them often depending on analyte volatility and available instrumentation. NMR spectroscopy with chiral derivatizing agents provides an alternative, powerful method for determining enantiomeric excess without the need for chromatographic separation. For the analysis of constitutional isomers, standard achiral GC or HPLC methods are generally sufficient. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the need for quantitative accuracy, sensitivity, and structural confirmation.
References
- 1. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into the Reactivity of 4-Bromo-2-methylbutan-2-ol and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms and comparative reactivity of haloalcohols is crucial for the strategic design of synthetic pathways. This guide provides a detailed comparison of the intramolecular cyclization of 4-Bromo-2-methylbutan-2-ol with its chloro and iodo analogs, supported by mechanistic principles and outlining key experimental protocols.
The primary reaction of 4-halo-2-methylbutan-2-ols is a base-mediated intramolecular Williamson ether synthesis, an S(_N)2 reaction, to yield 2,2-dimethyltetrahydrofuran. This process is of significant interest in the synthesis of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. The efficiency of this cyclization is critically dependent on the nature of the halogen leaving group.
Comparative Reactivity: A Tale of Three Halogens
The rate of the intramolecular S(_N)2 reaction to form 2,2-dimethyltetrahydrofuran follows the established trend for leaving group ability in nucleophilic substitutions: Iodide > Bromide > Chloride . This reactivity trend is a direct consequence of the bond strength between the carbon and the halogen atom, as well as the stability of the resulting halide anion.
| Compound | Leaving Group | C-X Bond Strength (kJ/mol) | Relative Reactivity (Estimated) |
| 4-Iodo-2-methylbutan-2-ol | I⁻ | ~228 | High |
| This compound | Br⁻ | ~285 | Medium |
| 4-Chloro-2-methylbutan-2-ol | Cl⁻ | ~346 | Low |
The weaker carbon-iodine bond in 4-iodo-2-methylbutan-2-ol makes the iodide ion a superior leaving group, leading to a faster cyclization rate compared to the bromo and chloro analogs. Conversely, the strong carbon-chlorine bond makes 4-chloro-2-methylbutan-2-ol the least reactive of the three.
Mechanistic Pathway: Intramolecular Williamson Ether Synthesis
The formation of 2,2-dimethyltetrahydrofuran from 4-halo-2-methylbutan-2-ols proceeds via an intramolecular S(_N)2 mechanism. The key steps are:
-
Deprotonation: A base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide.
-
Intramolecular Nucleophilic Attack: The resulting alkoxide attacks the carbon atom bonded to the halogen in a backside attack, displacing the halide ion.
-
Ring Closure: This concerted step results in the formation of the five-membered tetrahydrofuran ring.
Caption: Mechanism of 2,2-dimethyltetrahydrofuran formation.
Experimental Protocols
Synthesis of 4-Halo-2-methylbutan-2-ol Analogs
1. Synthesis of 4-Chloro-2-methylbutan-2-ol: This compound can be synthesized from the commercially available 4-chloro-2-methyl-2-butanol.
2. Synthesis of this compound: This is the title compound and is commercially available.
3. Synthesis of 4-Iodo-2-methylbutan-2-ol via Finkelstein Reaction: The iodo analog can be prepared from the bromo or chloro analog using the Finkelstein reaction. This reaction involves treating the alkyl bromide or chloride with an excess of sodium iodide in a solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide or chloride in acetone.
Experimental Workflow for Finkelstein Reaction:
Caption: Finkelstein reaction workflow for synthesis.
Intramolecular Cyclization to 2,2-Dimethyltetrahydrofuran
General Procedure: To a solution of the respective 4-halo-2-methylbutan-2-ol in a dry aprotic solvent (e.g., tetrahydrofuran, THF), a slight excess of a strong base (e.g., sodium hydride) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield 2,2-dimethyltetrahydrofuran.
Logical Relationship for Reactivity Comparison:
Caption: Reactivity order for intramolecular cyclization.
Conclusion
The intramolecular cyclization of 4-halo-2-methylbutan-2-ols provides a clear demonstration of the influence of the leaving group on the rate of S(_N)2 reactions. For synthetic applications requiring the formation of 2,2-dimethyltetrahydrofuran, the iodo-substituted precursor offers the most efficient route due to the superior leaving group ability of iodide. While direct comparative kinetic data for these specific substrates is scarce, the well-established principles of physical organic chemistry provide a robust framework for predicting their relative reactivities. The experimental protocols outlined here offer a practical guide for the synthesis and cyclization of these valuable synthetic intermediates.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methylbutan-2-ol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Bromo-2-methylbutan-2-ol is paramount in any research and development setting. This guide provides essential, step-by-step procedures for its proper handling and disposal, designed for researchers, scientists, and drug development professionals.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as potential respiratory irritation[1][2]. Adherence to strict disposal protocols is necessary to mitigate these risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, flame-retardant antistatic protective clothing, protective gloves, and eye/face protection[2]. All handling of this substance should occur in a well-ventilated area[2].
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed by an approved waste disposal plant in accordance with national and local regulations[2].
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste.
-
Do not mix with other waste streams. Keep it in its original container whenever possible.
-
-
Container Management:
-
Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Handle uncleaned, empty containers with the same precautions as the product itself.
-
-
Spill Management:
-
In the event of a spill, immediately control all ignition sources.
-
Cover drains to prevent environmental contamination.
-
Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Thoroughly clean the affected area.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and approved waste disposal service.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Data Summary
While specific quantitative limits for disposal are subject to local regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H11BrO | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| Boiling Point | 107 °C (225 °F) at 980 hPa | |
| Density | 1.182 g/cm3 at 25 °C (77 °F) | |
| UN Number | UN 1993 (for transport of flammable liquids, n.o.s.) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
